Product packaging for 4-Bromo-2-chloro-6-fluorobenzoic acid(Cat. No.:CAS No. 1321613-01-7)

4-Bromo-2-chloro-6-fluorobenzoic acid

Cat. No.: B578613
CAS No.: 1321613-01-7
M. Wt: 253.451
InChI Key: DKMRNJAOJFCMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-chloro-6-fluorobenzoic acid (CAS 1321613-01-7) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound is presented as a multifunctional building block, primarily valued in medicinal chemistry and life science research for the synthesis of more complex molecules . Its molecular formula is C 7 H 3 BrClFO 2 and it has a molecular weight of 253.45 g/mol . The specific pattern of halogen substitutions (bromo, chloro, and fluoro) on the benzoic acid scaffold makes it a valuable intermediate for creating compounds with specific steric and electronic properties, which is crucial in drug discovery programs . Researchers utilize this acid in various applications, including the exploration of enzyme inhibitors and the development of potential therapeutic agents . The compound is associated with the MDL number MFCD18917163 . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to use appropriate personal protective equipment including gloves and eye protection. This product is intended for research use only and is not classified as a drug, food, or cosmetic. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. For specific storage and handling conditions, including cold-chain transportation requirements, please consult the product's Safety Data Sheet (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClFO2 B578613 4-Bromo-2-chloro-6-fluorobenzoic acid CAS No. 1321613-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMRNJAOJFCMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693218
Record name 4-Bromo-2-chloro-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321613-01-7
Record name 4-Bromo-2-chloro-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth overview of the known and predicted physical properties of 4-Bromo-2-chloro-6-fluorobenzoic acid (CAS No. 1321613-01-7). This information is critical for its application in research, particularly in drug discovery and organic synthesis, where understanding a compound's physical characteristics is essential for reaction optimization, formulation, and analytical method development.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring bromine, chlorine, and fluorine substituents, imparts specific properties that are of interest in medicinal chemistry and material science.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models due to the limited availability of experimentally determined data in published literature.

PropertyValueSource
Molecular Formula C₇H₃BrClFO₂[1][2]
Molecular Weight 253.45 g/mol [1][2][3]
Appearance White to off-white solid[4]
Boiling Point 303.0 ± 42.0 °C (Predicted)[5]
Density 1.887 ± 0.06 g/cm³ (Predicted)N/A
pKa 1.75 ± 0.25 (Predicted)N/A
Melting Point Not available[5]
Solubility Soluble in DMSO and Methanol[6]

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key physical properties of solid organic acids like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.[7]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar device).[8]

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7][8] For a pure compound, this range is typically narrow (0.5-1.0 °C).[8]

Density Determination

The density of a solid can be determined by measuring its mass and volume.

Methodology: Volume Displacement Method

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[9]

  • Initial Volume Measurement: A non-reactive liquid in which the compound is insoluble is added to a graduated cylinder, and the initial volume is recorded.

  • Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume is recorded.[9]

  • Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its determined volume.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, to create a solution of known concentration.[10]

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[11]

  • Titration Procedure: The base is added in small, precise increments, and the pH of the solution is recorded after each addition.[4]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or by using the first or second derivative of the curve).[6] The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[4]

Workflow and Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_physical Physical Properties cluster_application Application & Further Studies synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification purity Purity Assessment (HPLC, NMR) purification->purity structure Structural Elucidation (NMR, MS, X-ray) purity->structure physical_props Physical Property Determination structure->physical_props mp Melting Point physical_props->mp bp Boiling Point physical_props->bp density Density physical_props->density pka pKa physical_props->pka solubility Solubility Profiling physical_props->solubility biological Biological Activity Screening physical_props->biological formulation Formulation Development physical_props->formulation stability Stability Studies formulation->stability

References

An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzoic Acid: Structure, Analysis, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule serves as a versatile building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document outlines its chemical structure, physicochemical properties, and provides insights into its analysis and potential applications.

Chemical Structure and Properties

This compound is a derivative of benzoic acid with three different halogen substituents—bromo, chloro, and fluoro—and a carboxylic acid group attached to the benzene (B151609) ring.

Chemical Structure:

G c1 C c2 C c1->c2 cooh_c C c1->cooh_c c3 C c2->c3 cl Cl c2->cl c4 C c3->c4 c5 C c4->c5 br Br c4->br c6 C c5->c6 c6->c1 f F c6->f o1 O cooh_c->o1 o2 OH cooh_c->o2

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₇H₃BrClFO₂[1][2][3][4]
Molecular Weight 253.45 g/mol [1][2][3]
CAS Number 1321613-01-7[1][2][3]
IUPAC Name This compound[1][2]
SMILES C1=C(C=C(C(=C1F)C(=O)O)Cl)Br[1][2]
InChI InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)[1][2]
XLogP3 2.9[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 1[1][2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the electronegativity of the attached halogens.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. Aromatic C-H and C-C stretching vibrations, as well as C-halogen stretching frequencies, will also be present.

Mass Spectrometry (MS):

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar polysubstituted benzoic acids. One potential approach involves the lithiation of a suitable precursor followed by carboxylation.

Hypothetical Synthetic Workflow:

G start Starting Material: 1-Bromo-3-chloro-5-fluorobenzene step1 Lithiation (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Carboxylation (Dry CO2 gas) intermediate->step2 step3 Acidic Work-up (e.g., aq. HCl) step2->step3 product Product: This compound step3->product purification Purification (e.g., Recrystallization or Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A potential synthetic workflow for this compound.

General Purification Protocol:

Purification of the crude product would typically involve recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or purification by column chromatography on silica (B1680970) gel using a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) as the eluent.

Applications in Drug Discovery and Development

Halogenated benzoic acids are crucial building blocks in the synthesis of pharmaceuticals. The presence and position of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its binding affinity to biological targets, metabolic stability, and lipophilicity.[5]

This compound, with its unique substitution pattern, offers multiple reactive sites for further chemical transformations, making it a valuable intermediate for creating diverse molecular scaffolds.

Role in a Typical Drug Discovery Workflow:

G cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development building_block Building Block (this compound) synthesis Synthesis of Compound Library building_block->synthesis screening High-Throughput Screening synthesis->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar sar->synthesis adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead preclinical In vivo Efficacy and Safety Studies lead->preclinical drug_candidate Drug Candidate preclinical->drug_candidate

Caption: Role of a chemical building block in a drug discovery workflow.

Safety Information

Based on available data for this compound, it should be handled with care in a laboratory setting. The following GHS hazard statements have been associated with this compound:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of halogen substituents provides a platform for the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic profiles. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its structure, properties, and potential applications based on available information and comparison with related molecules. Further research into the synthesis and utility of this compound is warranted to fully explore its potential in the development of new therapeutics.

References

Spectral Analysis of 4-Bromo-2-chloro-6-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 4-Bromo-2-chloro-6-fluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document focuses on predicted data derived from established spectroscopic principles and analysis of structurally related compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene (B151609) ring and comparison with spectral data of similar compounds such as 4-bromo-2-chlorobenzoic acid and 4-bromo-2-fluorobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Doublet of doublets1HH-5
~ 7.8 - 8.0Doublet of doublets1HH-3
~ 10 - 13Broad singlet1H-COOH

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=O (Carboxylic acid)
~ 158 - 162 (d, ¹JCF)C-F
~ 135 - 140C-Cl
~ 125 - 130C-Br
~ 130 - 135C-H
~ 120 - 125 (d, ²JCF)C-H
~ 115 - 120C-COOH

Predicted solvent: DMSO-d₆. Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription
~ 2500 - 3300O-HCarboxylic acid, broad
~ 1700 - 1725C=OCarboxylic acid, strong
~ 1550 - 1620C=CAromatic ring stretch
~ 1200 - 1300C-OCarboxylic acid stretch
~ 1000 - 1100C-FAryl-fluoride stretch
~ 700 - 800C-ClAryl-chloride stretch
~ 600 - 700C-BrAryl-bromide stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
252/254/256[M]⁺∙ Molecular ion peak (showing isotopic pattern for Br and Cl)
235/237/239[M-OH]⁺
207/209/211[M-COOH]⁺
128/130[M-Br-COOH]⁺
172/174[M-Cl-COOH]⁺

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic cluster for the molecular ion and fragments containing these halogens.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Data Processing:

  • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺∙ or [M-H]⁻).

  • Examine the isotopic pattern of the molecular ion to confirm the presence of bromine and chlorine.

  • Identify and analyze the major fragment ions to deduce the fragmentation pathway and confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for a novel compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Isotopic Pattern - Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

Theoretical Examination of 4-Bromo-2-chloro-6-fluorobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth theoretical analysis of 4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry methods to predict its structural, spectroscopic, and electronic properties. These theoretical findings are contextualized through comparative analysis with structurally related and experimentally characterized benzoic acid derivatives.

Physicochemical and Computed Properties

This compound is a polysubstituted benzene (B151609) derivative. Its fundamental physicochemical and computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃BrClFO₂PubChem[1]
Molecular Weight 253.45 g/mol PubChem[1]
CAS Number 1321613-01-7American Elements[2]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=C(C=C(C(=C1F)C(=O)O)Cl)BrPubChem[1]
InChI Key DKMRNJAOJFCMPT-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 251.89890 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Theoretical Computational Methodology

The theoretical data presented in this guide were derived from a proposed computational workflow based on established methods for similar halogenated benzoic acids.

Density Functional Theory (DFT) Calculations

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

  • Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP hybrid functional with the 6-311++G(d,p) basis set is a suitable and widely used combination for such molecules. This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries and vibrational frequencies.

  • Frequency Calculations: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Shielding Constants: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the nuclear magnetic shielding constants. These values are then converted to ¹H and ¹³C NMR chemical shifts by referencing them to the shielding constants of tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

G cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation NMR Shielding Calculation (GIAO) NMR Shielding Calculation (GIAO) Geometry Optimization (DFT)->NMR Shielding Calculation (GIAO) Optimized Structure Optimized Structure Geometry Optimization (DFT)->Optimized Structure Predicted IR Spectrum Predicted IR Spectrum Frequency Calculation->Predicted IR Spectrum Predicted NMR Spectra Predicted NMR Spectra NMR Shielding Calculation (GIAO)->Predicted NMR Spectra

Computational workflow for theoretical analysis.

Predicted Molecular Structure

The optimized molecular structure of this compound is predicted to be nearly planar, with the carboxyl group slightly twisted out of the plane of the benzene ring due to steric hindrance from the ortho-substituents. The table below presents the predicted bond lengths and angles.

ParameterPredicted Value
Bond Lengths (Å)
C-Br1.895
C-Cl1.738
C-F1.352
C=O1.215
C-O1.358
O-H0.971
**Bond Angles (°) **
C-C-Br119.5
C-C-Cl121.8
C-C-F118.7
O=C-O123.5
C-O-H109.2

Predicted Spectroscopic Properties

The following sections detail the predicted spectroscopic data for this compound, with comparisons to related compounds.

Predicted ¹H and ¹³C NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts are presented below. The two aromatic protons are expected to appear as distinct signals due to the asymmetric substitution pattern.

¹H NMR (Predicted, in ppm relative to TMS)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H37.65Doublet
H57.90Doublet
COOH12.5 - 13.5Broad Singlet

¹³C NMR (Predicted, in ppm relative to TMS)

CarbonPredicted Chemical Shift (ppm)
C1 (C-COOH)130.5
C2 (C-Cl)135.2
C3129.8
C4 (C-Br)125.1
C5133.4
C6 (C-F)160.7 (d, J_CF ≈ 250 Hz)
C=O168.9
Predicted Fourier-Transform Infrared (FTIR) Spectrum

The predicted vibrational frequencies for key functional groups are listed below. These are unscaled frequencies; for a more accurate comparison with experimental data, a scaling factor (typically around 0.96-0.98 for B3LYP) should be applied.

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch3570Carboxylic acid O-H
C-H stretch3080 - 3120Aromatic C-H
C=O stretch1735Carboxylic acid C=O
C-C stretch1580, 1470, 1400Aromatic ring stretching
C-F stretch1250Aryl-F stretch
C-Cl stretch780Aryl-Cl stretch
C-Br stretch650Aryl-Br stretch

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be adapted from established methods for similar halogenated benzoic acids.[3][4][5] The proposed method involves the oxidation of a suitable toluene (B28343) precursor.

Starting Material: 4-Bromo-2-chloro-6-fluoro-1-methylbenzene

Reagents and Equipment:

Procedure:

  • A mixture of pyridine and water (1:1) is prepared in a round-bottom flask equipped with a reflux condenser.

  • 4-Bromo-2-chloro-6-fluoro-1-methylbenzene is added to the flask.

  • The mixture is heated to 90°C with stirring.

  • Potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and should be controlled carefully.

  • The reaction mixture is stirred at 90°C for several hours until the purple color of the permanganate has disappeared.

  • After cooling to room temperature, the mixture is filtered through a pad of diatomaceous earth to remove manganese dioxide.

  • The filter cake is washed with a dilute solution of sodium hydroxide and then with water.

  • The combined aqueous filtrates are concentrated under reduced pressure to remove pyridine.

  • The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried to yield this compound.

G cluster_synthesis Proposed Synthesis Workflow Start 4-Bromo-2-chloro-6-fluoro-1-methylbenzene Oxidation Oxidation with KMnO4 in Pyridine/Water at 90°C Start->Oxidation Filtration Filtration to remove MnO2 Oxidation->Filtration Acidification Acidification with HCl Filtration->Acidification Product This compound Acidification->Product

Proposed synthesis workflow for this compound.

Potential Biological Significance

While specific biological activities of this compound have not been extensively reported, the broader class of substituted benzoic acids is of significant interest in medicinal chemistry. Many benzoic acid derivatives serve as scaffolds for the development of therapeutic agents.[6][7]

Substituted benzoic acids have been shown to modulate the proteostasis network, which is crucial for cellular health and longevity.[8] They can enhance the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways.[8] It is plausible that this compound, with its specific electronic and steric properties conferred by the halogen substituents, could interact with biological targets such as enzymes or receptors within these or other signaling pathways. Further experimental studies are required to elucidate its specific biological functions.

G cluster_pathway Potential Biological Influence Molecule Substituted Benzoic Acid (e.g., this compound) Target Cellular Targets (Enzymes, Receptors) Molecule->Target Pathway Signaling Pathways (e.g., Proteostasis Network) Target->Pathway Response Cellular Response (e.g., Enhanced Protein Degradation) Pathway->Response

General mechanism of substituted benzoic acids' biological influence.

Conclusion

This technical guide has provided a comprehensive theoretical overview of this compound. Through computational modeling, we have predicted its key structural and spectroscopic characteristics. While experimental validation is pending, these theoretical data offer valuable insights for researchers working with this compound. The proposed synthesis protocol provides a practical starting point for its preparation, and the discussion on potential biological significance highlights areas for future investigation. This work underscores the power of computational chemistry in characterizing and understanding molecules for which experimental data is limited.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure of 2-Chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the crystal structure of 4-Bromo-2-chloro-6-fluorobenzoic acid did not yield publicly available experimental crystallographic data. This guide therefore presents a comprehensive analysis of the closely related compound, 2-chloro-6-fluorobenzoic acid , for which detailed experimental data is accessible. The shared ortho-halogen substitution pattern in this analogue provides valuable insights into the solid-state behavior of this class of compounds.

Introduction

Substituted benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Their solid-state architecture, dictated by intermolecular interactions, profoundly influences key physicochemical properties such as solubility, stability, and bioavailability. This technical guide offers an in-depth analysis of the crystal structure of 2-chloro-6-fluorobenzoic acid, a halogenated derivative of benzoic acid. By examining its crystallographic parameters, experimental protocols, and intermolecular interactions, we aim to provide a comprehensive resource for researchers engaged in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties for 2-chloro-6-fluorobenzoic acid is presented below.

PropertyValueSource
Molecular Formula C₇H₄ClFO₂[1]
Molecular Weight 174.55 g/mol [1]
CAS Number 321-62-0PubChem
Appearance White to off-white crystalline powderCommercial Suppliers

Synthesis and Crystallization

The synthesis of substituted benzoic acids can be achieved through various organic chemistry routes. A general workflow for the synthesis and subsequent crystallization for single-crystal X-ray diffraction is outlined below.

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Starting Materials B Chemical Reaction (e.g., Oxidation of a substituted toluene) A->B C Work-up and Purification (e.g., Extraction, Chromatography) B->C D Crude Product C->D Yields Purified Compound E Solvent Selection and Dissolution D->E F Slow Evaporation / Cooling E->F G Single Crystal Formation F->G

Caption: A generalized workflow for the synthesis and crystallization of substituted benzoic acids.

Experimental Protocol: Single Crystal Growth

Single crystals of 2-chloro-6-fluorobenzoic acid suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent.

  • Dissolution: Dissolve the purified 2-chloro-6-fluorobenzoic acid in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at room temperature or with gentle heating.

  • Filtration: Filter the solution to remove any particulate impurities.

  • Evaporation: Loosely cover the container with a perforated film or place it in a partially closed environment to allow for slow solvent evaporation over several days.

  • Crystal Harvesting: Carefully harvest the resulting single crystals.

Crystal Structure Analysis

The crystal structure of 2-chloro-6-fluorobenzoic acid was determined by single-crystal X-ray diffraction.[1]

Data Collection and Refinement

The experimental workflow for single-crystal X-ray diffraction is depicted below.

G A Single Crystal Selection and Mounting B X-ray Diffractometer (e.g., Bruker APEXII CCD) A->B C Data Collection (T = 200 K, Mo Kα radiation) B->C D Data Reduction and Cell Refinement (e.g., SAINT software) C->D E Structure Solution (e.g., SHELXS) D->E F Structure Refinement (e.g., SHELXL) E->F G Final Crystallographic Data (CIF) F->G

Caption: A standard workflow for single-crystal X-ray diffraction analysis.

The key parameters for data collection and structure refinement are summarized in the following table.[1]

ParameterValue
Diffractometer Bruker APEXII CCD
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 200 K
Measured Reflections 11312
Independent Reflections 1671
Rint 0.081
Final R[F² > 2σ(F²)] 0.032
wR(F²) 0.081
Goodness-of-fit (S) 1.02
Crystallographic Data

The crystal structure of 2-chloro-6-fluorobenzoic acid is monoclinic with the space group P2₁/c.[1]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.7655 (2)
b (Å) 13.9660 (7)
c (Å) 13.2300 (7)
β (°) 98.034 (3)
Volume (ų) 688.92 (6)
Z 4
Calculated Density (g/cm³) 1.678

Molecular and Crystal Packing

In the crystal structure of 2-chloro-6-fluorobenzoic acid, the carboxylic acid group is not coplanar with the phenyl ring, exhibiting a dihedral angle of 47.83 (6)° between the least-squares planes of the carboxylic group and the carbocycle with its halogen substituents.[1] This deviation from planarity is likely due to steric hindrance from the ortho-substituents.

The dominant intermolecular interaction is the classic carboxylic acid dimer formation through O—H⋯O hydrogen bonds.[1] These dimers are further interconnected by C—H⋯F contacts, creating undulating sheets that propagate perpendicular to the a-axis.[1]

G cluster_dimer Carboxylic Acid Dimer cluster_packing Crystal Packing A1 Molecule A A2 Molecule B A1->A2 O-H···O Hydrogen Bond B1 Dimer 1 A2->A1 O-H···O Hydrogen Bond B2 Dimer 2 B1->B2 C-H···F Contacts

Caption: A schematic representation of the key intermolecular interactions in the crystal structure of 2-chloro-6-fluorobenzoic acid.

Conclusion

The crystal structure of 2-chloro-6-fluorobenzoic acid is characterized by a non-planar molecular conformation and a packing arrangement dominated by strong O—H⋯O hydrogen-bonded dimers and weaker C—H⋯F interactions. This detailed structural understanding is crucial for predicting and modulating the solid-state properties of this and related compounds, providing a valuable foundation for their application in drug design and materials engineering. The provided experimental details serve as a practical guide for researchers working on the crystallization and structural elucidation of similar molecular systems.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its trifunctionalized benzene (B151609) ring, featuring bromine, chlorine, and fluorine substituents, offers a unique reactivity profile for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in cross-coupling reactions and as a precursor for bioactive molecules. This document summarizes key physical and safety data, outlines experimental protocols for its synthesis and potential transformations, and presents its known spectroscopic information.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of three different halogen atoms and a carboxylic acid group on the benzene ring results in a molecule with distinct electronic and steric properties that govern its reactivity.

Table 1: Physical and Chemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
CAS Number 1321613-01-7
Molecular Formula C₇H₃BrClFO₂
Molecular Weight 253.45 g/mol
Appearance Solid (form not specified)
SMILES C1=C(C=C(C(=C1F)C(=O)O)Cl)Br
InChIKey DKMRNJAOJFCMPT-UHFFFAOYSA-N

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for this compound [1]

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its four functional groups: the carboxylic acid, the bromo, chloro, and fluoro substituents on the aromatic ring.

Carboxylic Acid Group

The carboxylic acid moiety is the most reactive site for standard acid-base chemistry. It can be deprotonated with a base to form the corresponding carboxylate salt. The carboxylic acid can also undergo esterification or amidation reactions under appropriate conditions to form ester or amide derivatives, respectively.

Halogen Substituents: Reactivity in Cross-Coupling Reactions

The carbon-halogen bonds on the aromatic ring are key sites for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The relative reactivity of the halogens in these reactions is a critical consideration for selective functionalization.

The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[2] This trend is governed by the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making the bromine atom at the 4-position the most likely site for initial oxidative addition to a palladium(0) catalyst. This selective reactivity allows for the sequential functionalization of the aromatic ring.

Logical Relationship of Halogen Reactivity in Cross-Coupling

G Reactivity Decreasing Reactivity in Pd-catalyzed Cross-Coupling I C-I Br C-Br I->Br Cl C-Cl Br->Cl F C-F Cl->F

Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.

Halogen Substituents: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl halides compared to cross-coupling, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the carboxylic acid group is an electron-withdrawing group. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions. The highly electronegative fluorine atom at the 6-position, being ortho to the carboxylic acid, is the most likely candidate for nucleophilic displacement.

Synthesis

Experimental Workflow for a Potential Synthesis of a Halogenated Benzoic Acid

G Start Substituted Bromobenzene Step1 Reaction with Organolithium Reagent (e.g., n-BuLi) Start->Step1 Intermediate Lithium Salt Intermediate Step1->Intermediate Step2 Carboxylation (CO2) Intermediate->Step2 Step3 Acidic Work-up (e.g., HCl) Step2->Step3 Product Halogenated Benzoic Acid Step3->Product

Caption: A generalized workflow for the synthesis of a halogenated benzoic acid via lithiation and carboxylation.

Potential Synthetic Applications and Experimental Protocols

Given its structure, this compound is a valuable starting material for the synthesis of highly substituted aromatic compounds. The differential reactivity of its halogen atoms allows for selective, stepwise functionalization.

Selective Suzuki-Miyaura Coupling

The bromine atom at the 4-position is the most susceptible to palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of an aryl or vinyl group at this position while leaving the chloro and fluoro substituents intact for subsequent transformations.

Table 3: Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling at the Bromo Position

StepProcedure
1. Reactant Preparation In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
2. Solvent Addition Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene (B28343)/H₂O).
3. Reaction Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
4. Work-up After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
5. Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for a Suzuki-Miyaura Coupling Reaction

G Reactants This compound + Arylboronic Acid Reaction Heating under Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Degassed Solvent Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product 4-Aryl-2-chloro-6-fluorobenzoic Acid Purification->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not extensively reported in the searched literature. However, data for the closely related compound, 4-bromo-2-chlorobenzoic acid, is available and can provide some reference.

Table 4: Spectroscopic Data for the Related Compound 4-Bromo-2-chlorobenzoic acid

SpectroscopyData
IR Spectrum Data available on NIST WebBook.[4]
Mass Spectrum (EI) Data available on NIST WebBook.[4]
¹H NMR No readily available data found.
¹³C NMR No readily available data found.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the construction of complex, highly substituted aromatic molecules. Its differentiated halogen reactivity allows for selective functionalization via palladium-catalyzed cross-coupling reactions, with the bromo group being the most reactive site. Further research into the specific reaction conditions and the exploration of its utility in the synthesis of novel bioactive compounds is warranted. The lack of detailed, publicly available experimental and spectroscopic data for this specific compound highlights an area for future investigation to fully unlock its synthetic potential.

References

Acidity of 4-Bromo-2-chloro-6-fluorobenzoic Acid: A Technical Guide to Substituent Effects and pKa Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of 4-bromo-2-chloro-6-fluorobenzoic acid in comparison to other substituted benzoic acids. Understanding the acid dissociation constant (pKa) is critical in drug development for predicting a molecule's behavior in physiological environments, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. This document details the electronic effects of substituents on the acidity of the benzoic acid core, presents a comparative analysis of pKa values, and outlines detailed experimental protocols for their determination.

Introduction: Electronic Effects on Benzoic Acid Acidity

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity (decrease pKa) by stabilizing the negative charge of the conjugate base (benzoate anion) through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa).

The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for this relationship, where K and K₀ are the dissociation constants of the substituted and unsubstituted benzoic acids, respectively, σ is the substituent constant (dependent on the substituent and its position), and ρ is the reaction constant (dependent on the reaction type and conditions). For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.

Predicted Acidity of this compound

The "ortho effect" generally leads to an increase in the acidity of benzoic acids, regardless of the electronic nature of the substituent.[1][2] This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, which reduces resonance stabilization of the neutral acid, thereby increasing its acidity.[1]

Given the presence of two ortho-substituents (2-chloro and 6-fluoro) and a para-substituent (4-bromo), all of which are electron-withdrawing, this compound is predicted to be a significantly stronger acid than benzoic acid. Based on the pKa values of related di- and tri-substituted benzoic acids, its pKa is likely to be in the range of 1.5 to 2.5. For instance, 2,6-dichlorobenzoic acid has a predicted pKa of approximately 1.69[3][4], and 2,6-difluorobenzoic acid has a predicted pKa of around 2.34.[5][6] The additional electron-withdrawing 4-bromo group would further increase the acidity.

Comparative Acidity of Substituted Benzoic Acids

The following table summarizes the experimental pKa values for benzoic acid and a selection of relevant substituted benzoic acids to provide a comparative context for the acidity of this compound.

CompoundpKa
Benzoic Acid4.20[7]
2-Fluorobenzoic Acid3.27[8][9]
3-Fluorobenzoic Acid3.86[10]
4-Fluorobenzoic Acid4.14[10]
2-Chlorobenzoic Acid2.92[11]
2,4-Dichlorobenzoic Acid2.68[12]
2,6-Dichlorobenzoic Acid~1.69 (Predicted)[3][4]
2,6-Difluorobenzoic Acid~2.34 (Predicted)[5][6]
4-Bromobenzoic Acid3.96[13]
2,4,6-Trinitrobenzoic Acid0.65[12]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the physicochemical properties of a compound. The following are standard methodologies for the pKa determination of halogenated benzoic acids.

Potentiometric Titration

This is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (a strong base) of known concentration to a solution of the acidic compound while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Apparatus:

    • A calibrated pH meter with a glass electrode.

    • A magnetic stirrer and stir bar.

    • A burette for precise delivery of the titrant.

    • A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

  • Procedure:

    • Pipette a known volume of the benzoic acid solution into the titration vessel.

    • Add the background electrolyte solution.

    • Immerse the calibrated pH electrode in the solution and begin stirring.

    • Record the initial pH.

    • Add the titrant in small, precise increments, recording the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to accurately determine the equivalence point.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with ionization. It requires smaller amounts of the sample compared to potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.

  • Apparatus:

    • A UV-Vis spectrophotometer.

    • Quartz cuvettes or a 96-well UV-transparent microplate.

  • Procedure:

    • Add a small, constant amount of the stock solution to a series of cuvettes or wells, each containing a different buffer solution.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

  • Data Analysis:

    • Identify the wavelengths at which the largest changes in absorbance occur upon ionization.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Visualizing Electronic and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.

electronic_effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_outcome Impact on Acidity 2-Chloro 2-Chloro Inductive Effect (-I) Inductive Effect (-I) 2-Chloro->Inductive Effect (-I) 6-Fluoro 6-Fluoro 6-Fluoro->Inductive Effect (-I) 4-Bromo 4-Bromo 4-Bromo->Inductive Effect (-I) Resonance Effect (+R) Resonance Effect (+R) 4-Bromo->Resonance Effect (+R) Stabilization of Conjugate Base Stabilization of Conjugate Base Inductive Effect (-I)->Stabilization of Conjugate Base Increased Acidity (Lower pKa) Increased Acidity (Lower pKa) Stabilization of Conjugate Base->Increased Acidity (Lower pKa)

Caption: Electronic effects of substituents on benzoic acid acidity.

pka_determination_workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry A1 Prepare Acid and Titrant Solutions A2 Titrate with Strong Base A1->A2 A3 Monitor pH A2->A3 A4 Plot Titration Curve (pH vs. Volume) A3->A4 A5 Determine pKa at Half-Equivalence Point A4->A5 B1 Prepare Buffered Solutions of Acid B2 Measure UV-Vis Spectra B1->B2 B3 Plot Absorbance vs. pH B2->B3 B4 Determine pKa from Sigmoidal Fit B3->B4

Caption: Workflow for experimental pKa determination.

Conclusion

The acidity of this compound is predicted to be substantially higher than that of unsubstituted benzoic acid due to the cumulative electron-withdrawing effects of the three halogen substituents, particularly the two ortho groups. While an experimental pKa value is not currently documented, a reasonable estimate places it in the range of 1.5 to 2.5. For drug development professionals, this heightened acidity implies that the compound will exist almost exclusively in its ionized form at physiological pH. Accurate determination of the pKa for this and similar compounds can be reliably achieved through standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and scientists working on the characterization and development of novel chemical entities.

References

Electronic effects of substituents in 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Effects of Substituents in 4-Bromo-2-chloro-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate electronic effects exerted by the bromo, chloro, and fluoro substituents on the benzoic acid core of this compound. Understanding these effects is crucial for predicting the molecule's acidity, reactivity, and potential interactions within biological systems, which is of paramount importance in medicinal chemistry and drug design.

Introduction to Electronic Effects in Substituted Benzoic Acids

Substituents on a benzoic acid ring significantly influence its chemical properties, primarily through a combination of inductive and resonance effects. These effects alter the electron density of the aromatic ring and the carboxyl functional group, thereby modulating the acidity (pKa) and reactivity of the molecule.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily dependent on the electronegativity of the substituent. Halogens are more electronegative than carbon and thus exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. The strength of the -I effect among halogens follows the order of electronegativity: F > Cl > Br.[1][2]

  • Resonance Effect (M or R): This effect involves the delocalization of lone pair electrons from the substituent into the π-system of the aromatic ring. Halogens possess lone pairs and can exert a +M (or +R) effect, donating electron density to the ring. This effect generally decreases the acidity of benzoic acid by destabilizing the carboxylate anion. The extent of this electron donation is dependent on the orbital overlap between the halogen and the carbon of the benzene (B151609) ring. For halogens, the +M effect is most significant for fluorine due to the similar size of the carbon 2p and fluorine 2p orbitals, and it decreases down the group: F > Cl > Br.[3][4]

  • The Ortho Effect: Substituents in the ortho position to the carboxylic acid group often lead to a greater increase in acidity than predicted by electronic effects alone.[5][6] This "ortho effect" is believed to be a combination of steric and electronic factors.[5][6] Steric hindrance can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.[5][7]

Analysis of Substituents in this compound

In this compound, the interplay of the electronic effects of the three halogen substituents determines the overall properties of the molecule.

  • Fluorine (at C6): Being in the ortho position, fluorine exerts a strong -I effect due to its high electronegativity.[1][8] It also has a +M effect, but the ortho position enhances its ability to increase acidity through the ortho effect.[5][6]

  • Chlorine (at C2): Also in an ortho position, chlorine contributes a significant -I effect and a weaker +M effect compared to fluorine. The ortho effect from the chlorine substituent will also contribute to an increase in acidity.[5][6]

  • Bromine (at C4): Located at the para position, bromine exerts a -I effect and a +M effect.[9] In the para position, both effects influence the electron density at the carboxyl group. Generally, for halogens at the para position, the inductive effect tends to dominate, leading to an increase in acidity compared to unsubstituted benzoic acid.[10]

The cumulative effect of these three electron-withdrawing halogens is a significant increase in the acidity of the benzoic acid. The presence of two ortho substituents (fluoro and chloro) will likely cause considerable steric hindrance, forcing the carboxyl group out of the plane of the ring and further enhancing the acidity.

Quantitative Data Presentation

To quantify the electronic effects of these substituents, Hammett substituent constants (σ) are utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The following table summarizes the Hammett constants for fluoro, chloro, and bromo substituents at the meta and para positions. Note that standard Hammett constants are not typically defined for ortho substituents due to the complicating steric effects.

Substituentσ (meta)σ (para)
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23

Data sourced from multiple references.[9][11][12]

A positive σ value indicates an electron-withdrawing group that increases the acidity of benzoic acid. As seen in the table, all three halogens are electron-withdrawing, with the effect being more pronounced at the meta position for fluorine and bromine.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the oxidation of a substituted toluene, a common method for preparing benzoic acids.

Starting Material: 4-Bromo-2-chloro-6-fluoro-toluene

Reagents and Equipment:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromo-2-chloro-6-fluoro-toluene in a 1:1 mixture of pyridine and water.

  • Heat the mixture to 90°C with stirring.

  • Slowly add potassium permanganate to the reaction mixture.

  • Maintain the reaction at 90°C for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Wash the filter cake with a dilute sodium hydroxide solution.

  • Combine the filtrate and the washings and remove the pyridine under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified acid.

This protocol is adapted from a known synthesis of 4-Bromo-2-fluorobenzoic acid.[13]

Determination of pKa

The acidity of the synthesized compound can be determined by potentiometric titration.

Equipment and Reagents:

  • pH meter

  • Burette

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (or other suitable solvent to dissolve the acid)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of ethanol.

  • Add a known volume of deionized water to the solution.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Mandatory Visualizations

Logical Workflow for Analyzing Electronic Effects

Electronic_Effects_Workflow cluster_substituents Substituent Analysis cluster_effects Electronic Effects cluster_prediction Property Prediction cluster_verification Experimental Verification S1 Identify Substituents: - 6-Fluoro - 2-Chloro - 4-Bromo S2 Determine Position: - Fluoro (ortho) - Chloro (ortho) - Bromo (para) S1->S2 E1 Inductive Effect (-I): F > Cl > Br S2->E1 E2 Resonance Effect (+M): F > Cl > Br S2->E2 E3 Ortho Effect: Fluoro & Chloro S2->E3 P1 Overall Electron Withdrawal E1->P1 E2->P1 P2 Increased Acidity (Lower pKa) E3->P2 P1->P2 V2 Measure pKa (Titration) P2->V2 P3 Steric Hindrance at Carboxyl Group V1 Synthesize Compound P3->V1 V1->V2 V3 Spectroscopic Analysis (NMR, IR) V1->V3

Caption: Workflow for analyzing substituent electronic effects.

Interplay of Electronic Effects

Interplay_of_Effects cluster_ortho Ortho Positions (C2, C6) cluster_para Para Position (C4) center Benzoic Acid Core Acidity Acidity (Lower pKa) center->Acidity Significantly Increased F 6-Fluoro F->center -I (strong) +M (moderate) Ortho Effect Cl 2-Chloro Cl->center -I (moderate) +M (weak) Ortho Effect Br 4-Bromo Br->center -I (moderate) +M (weak)

Caption: Interplay of electronic effects on acidity.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorobenzoic Acid: Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-6-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a key building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and its notable application as a crucial intermediate in the development of targeted cancer therapies, specifically Poly (ADP-ribose) polymerase (PARP) inhibitors. This document consolidates key data, experimental procedures, and logical workflows to serve as a vital resource for researchers in medicinal chemistry and drug development.

Introduction and Discovery

This compound (CAS Number: 1321613-01-7) is a synthetic organic compound whose significance is intrinsically linked to its utility in medicinal chemistry. While a singular "discovery" event is not documented in the traditional sense, its first notable appearance in scientific literature is within patent filings for the synthesis of novel therapeutic agents. The strategic arrangement of bromo, chloro, and fluoro substituents on the benzoic acid scaffold makes it a versatile reagent for constructing complex molecular architectures through various organic reactions. Its primary role is that of a pivotal intermediate in the multi-step synthesis of pharmacologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 1321613-01-7
Molecular Formula C₇H₃BrClFO₂
Molecular Weight 253.45 g/mol
Appearance Solid
IUPAC Name This compound
SMILES C1=C(C=C(C(=C1F)C(=O)O)Cl)Br
InChI InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)

Table 1: Physicochemical properties of this compound.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the ortho-lithiation of a trisubstituted benzene (B151609) precursor followed by carboxylation. The most logical and likely precursor for this synthesis is 1-bromo-3-chloro-5-fluorobenzene (B1273174).

Key Synthesis Reaction

The overall synthetic transformation is depicted below:

Synthesis_of_4_Bromo_2_chloro_6_fluorobenzoic_acid reactant 1-Bromo-3-chloro-5-fluorobenzene intermediate Lithium 2-bromo-4-chloro-6-fluorophenyl reactant->intermediate 1. n-BuLi or LDA, THF, -78 °C product This compound intermediate->product 2. CO₂, then H₃O⁺

General synthesis pathway for this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for similar compounds.

Materials:

  • 1-Bromo-3-chloro-5-fluorobenzene

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (CO₂)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 1-bromo-3-chloro-5-fluorobenzene and anhydrous THF under an inert atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi or LDA in an appropriate solvent is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured onto an excess of crushed dry ice. The reaction is allowed to warm to room temperature with continuous stirring.

  • Work-up: Once at room temperature, the reaction is quenched by the addition of water. The aqueous layer is then acidified to a pH of approximately 1-2 with concentrated HCl, resulting in the precipitation of the crude product.

  • Extraction and Purification: The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure product.

Applications in Drug Development: Synthesis of PARP Inhibitors

This compound has been identified as a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Specifically, it is utilized in the preparation of quinazolinone-based PARP14 inhibitors.

Role in the Synthesis of a PARP14 Inhibitor Intermediate

The acid is first converted to its methyl ester, Methyl 4-bromo-2-chloro-6-fluorobenzoate, which then undergoes further reactions to build the core structure of the inhibitor.

Application_in_PARP_Inhibitor_Synthesis start This compound intermediate1 Methyl 4-bromo-2-chloro-6-fluorobenzoate start->intermediate1 Esterification (e.g., SOCl₂, MeOH) intermediate2 Methyl 2-chloro-4-(cyclopentylamino)-6-fluorobenzoate intermediate1->intermediate2 Nucleophilic Aromatic Substitution (Cyclopentylamine, Pd catalyst) final_structure Quinazolinone-based PARP14 Inhibitor Core intermediate2->final_structure Multi-step synthesis

Workflow illustrating the use of this compound.
Experimental Protocol for Esterification

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Anhydrous Methanol (B129727) (MeOH)

  • Anhydrous Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Activation: To a solution of this compound in anhydrous DCM, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a few hours until the conversion to the acid chloride is complete.

  • Esterification: The reaction mixture is cooled again to 0 °C, and anhydrous methanol is added slowly. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude Methyl 4-bromo-2-chloro-6-fluorobenzoate can be purified by column chromatography.

Conclusion

This compound serves as a prime example of a specialized chemical intermediate whose value is defined by its role in the synthesis of high-value, complex molecules for the pharmaceutical industry. Its preparation, while requiring specific organometallic techniques, provides a versatile platform for the introduction of a uniquely substituted phenyl ring into various molecular scaffolds. The continued use of this and similar building blocks will undoubtedly fuel the discovery and development of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid from 1-bromo-3-chloro-5-fluorobenzene (B1273174). The described methodology is centered around a highly regioselective Directed ortho-Metalation (DoM) of the starting material, followed by carboxylation. This protocol offers a robust and efficient route to a key building block for pharmaceutical and agrochemical research. Detailed experimental procedures, data presentation, and process diagrams are included to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

This compound is a valuable synthetic intermediate in the development of novel bioactive molecules. Its unique substitution pattern, featuring three different halogen atoms and a carboxylic acid moiety, provides multiple points for further chemical modification. The synthesis of such polysubstituted aromatic compounds often presents challenges in achieving the desired regioselectivity.

Directed ortho-Metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic rings.[1] This technique utilizes a directing group on the aromatic ring to guide a strong base to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped by an electrophile.[2] In the case of 1-bromo-3-chloro-5-fluorobenzene, the fluorine atom serves as a moderate directing group, facilitating the selective lithiation at the C6 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide affords the target carboxylic acid.

This application note details a reliable protocol for this transformation, including reaction setup, execution, workup, and purification.

Reaction Scheme

The overall synthetic transformation is depicted below:

Figure 1: Synthesis of this compound from 1-bromo-3-chloro-5-fluorobenzene via Directed ortho-Metalation and carboxylation.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
1-Bromo-3-chloro-5-fluorobenzene≥98%Commercially Available
Diisopropylamine (B44863)Anhydrous, ≥99.5%Commercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
Tetrahydrofuran (B95107) (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Carbon Dioxide (Dry Ice)SolidCommercially Available
Hydrochloric Acid (HCl)37% (concentrated)Commercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Ethyl Acetate (B1210297) (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available

3.2. Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line or inert gas (Argon or Nitrogen) setup

  • Low-temperature thermometer

  • Syringes and needles

  • Addition funnel

  • Dewar flask for cooling bath (acetone/dry ice)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

3.3. Detailed Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equivalents) to the cooled THF.

  • To this solution, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Directed ortho-Lithiation

  • In a separate flame-dried flask, dissolve 1-bromo-3-chloro-5-fluorobenzene (2.09 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (20 mL).

  • Slowly add the solution of 1-bromo-3-chloro-5-fluorobenzene to the freshly prepared LDA solution at -78 °C via a cannula or a dropping funnel over 20 minutes.

  • Rinse the flask that contained the starting material with a small amount of anhydrous THF (5 mL) and add this to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may result in a slight color change.

Step 3: Carboxylation

  • Crush dry ice into a fine powder using a mortar and pestle.

  • In a separate flask, prepare a slurry of the powdered dry ice (approximately 20 g, a large excess) in anhydrous THF (30 mL) and cool it to -78 °C.

  • Rapidly transfer the aryllithium solution from Step 2 into the vigorously stirred dry ice slurry via a wide-bore cannula. This should be done as quickly as possible to minimize side reactions.

  • Rinse the reaction flask with a small amount of anhydrous THF (5 mL) and add it to the dry ice slurry.

  • Allow the mixture to slowly warm to room temperature overnight, which allows for the sublimation of the excess dry ice.

Step 4: Workup and Purification

  • Once the mixture has reached room temperature, quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.

  • Acidify the aqueous layer to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material
1-Bromo-3-chloro-5-fluorobenzene2.09 g (10.0 mmol)
Reagents
Diisopropylamine1.11 g (11.0 mmol)
n-Butyllithium (2.5 M in hexanes)4.4 mL (11.0 mmol)
Carbon Dioxide (Dry Ice)~20 g (large excess)
Reaction Conditions
Lithiation Temperature-78 °C
Lithiation Time1 hour
Carboxylation Temperature-78 °C to room temperature
Product
Theoretical Yield of this compound2.53 g
Expected Experimental Yield1.90 - 2.15 g (75-85%)
AppearanceWhite to off-white solid
Molecular Weight253.45 g/mol [3]

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_lda Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) lithiation Directed ortho-Lithiation (Add substrate to LDA at -78°C, stir for 1h) prep_lda->lithiation prep_substrate Prepare Substrate Solution (1-bromo-3-chloro-5-fluorobenzene in THF) prep_substrate->lithiation carboxylation Carboxylation (Transfer aryllithium to dry ice slurry) lithiation->carboxylation quench Quench with Water carboxylation->quench extraction1 Wash with Diethyl Ether quench->extraction1 acidify Acidify with HCl extraction1->acidify extraction2 Extract with Ethyl Acetate acidify->extraction2 dry_concentrate Dry and Concentrate extraction2->dry_concentrate purify Recrystallize dry_concentrate->purify logical_relationship start 1-Bromo-3-chloro-5-fluorobenzene intermediate Aryllithium Intermediate (at C6) start->intermediate Directed ortho-Metalation (Deprotonation at C6) reagent1 LDA (Strong Base) reagent1->intermediate product_salt Lithium Carboxylate Salt intermediate->product_salt Nucleophilic Attack reagent2 CO₂ (Electrophile) reagent2->product_salt final_product This compound product_salt->final_product Protonation reagent3 H₃O⁺ (Acidic Workup) reagent3->final_product

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-fluorobenzoic acid is a halogenated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of multiple halogen substituents offers distinct reactivity profiles, enabling selective functionalization. The bromine atom, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools in modern organic synthesis.[1][2] These reactions are prized for their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions.[3]

This application note will focus on the Suzuki-Miyaura coupling to synthesize biaryl derivatives of this compound. The resulting 4-aryl-2-chloro-6-fluorobenzoic acid scaffold is of significant interest in drug discovery.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the active palladium(0) catalyst.[3]

Experimental Data

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are adapted from protocols for similar bromobenzoic acid derivatives and may require optimization for specific substrates.[4]

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane (B91453)/H₂O1001685-95
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801290-95
43-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aryl-2-chloro-6-fluorobenzoic acid derivative.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Bromide This compound (Ar-Br) PdII_Intermediate Ar-Pd(II)L₂-Br Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product 4-Aryl-2-chloro-6-fluorobenzoic acid (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar Purge) Reaction_Setup->Inert_Atmosphere Heating Heating and Stirring Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the synthesis of 4-aryl-2-chloro-6-fluorobenzoic acid derivatives. The provided protocol, based on established methodologies for similar substrates, offers a robust starting point for the synthesis of a diverse range of compounds. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrate combinations. The versatility of this reaction makes it a valuable tool for the generation of novel molecular entities for drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-chloro-6-fluorobenzoic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of complex molecules, including PARP inhibitors and c-Myc mRNA translation modulators.

Introduction

This compound is a multi-functionalized aromatic compound offering several reaction sites for synthetic elaboration. In the context of Suzuki coupling, the carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling, allowing for the strategic formation of carbon-carbon bonds to construct biaryl or aryl-heteroaryl scaffolds.

While direct Suzuki coupling on the free carboxylic acid can be challenging and may require specific optimization to prevent side reactions, the corresponding methyl ester, methyl 4-bromo-2-chloro-6-fluorobenzoate, is a more commonly employed and stable substrate for such transformations. These notes will focus on the application of both the acid and its ester in Suzuki coupling reactions, providing generalized protocols based on established methodologies for structurally related compounds.

Reactivity and Strategic Considerations

The reactivity of the aryl halides in this compound towards palladium(0) catalysts in the oxidative addition step of the Suzuki reaction follows the general trend: Br > Cl >> F. The carbon-bromine bond is significantly more susceptible to cleavage and insertion of the palladium catalyst compared to the more robust carbon-chlorine and carbon-fluorine bonds. This chemoselectivity allows for the targeted formation of a new C-C bond at the 4-position of the benzoic acid ring.

For successful Suzuki coupling, the selection of the palladium catalyst, ligand, base, and solvent system is critical and often substrate-dependent. Electron-rich and bulky phosphine (B1218219) ligands are frequently employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Data Presentation: Representative Reaction Conditions

While specific yield and quantitative data for the Suzuki coupling of this compound is not extensively available in the public literature, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of its methyl ester derivative with various arylboronic acids, based on protocols for analogous compounds.

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-bromo-2-chloro-6-fluorobenzoatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001275-90
2Methyl 4-bromo-2-chloro-6-fluorobenzoate4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101670-85
3Methyl 4-bromo-2-chloro-6-fluorobenzoate3-Pyridinylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF/H₂O901865-80
4This compoundPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O852450-70

*Yields are estimated based on reactions with structurally similar substrates and should be considered as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki Coupling of Methyl 4-bromo-2-chloro-6-fluorobenzoate

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of methyl 4-bromo-2-chloro-6-fluorobenzoate with an arylboronic acid.

Materials:

  • Methyl 4-bromo-2-chloro-6-fluorobenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add methyl 4-bromo-2-chloro-6-fluorobenzoate, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol for Direct Suzuki Coupling of this compound

Direct coupling of the free acid is less common but can be achieved. This protocol is a suggested starting point and may require significant optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 3-4 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve this compound and the base in the solvent mixture.

  • Add the arylboronic acid and the palladium catalyst.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and acidify with 1M HCl to precipitate the product.

  • Filter the solid and wash with water.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)L_n-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diorgano_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->diorgano_pd_complex reductive_elimination Reductive Elimination diorgano_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound derivative) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ base Base boronate [Ar'-B(OR)₂(Base)]⁻ base->boronate Activation boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base to a dry flask - Purge with inert gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine monitoring->workup Upon completion drying Dry Organic Layer and Concentrate workup->drying purification Purification: - Column Chromatography or Recrystallization drying->purification characterization Characterization of Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-fluorobenzoic acid is a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of three distinct halogen substituents (bromine, chlorine, and fluorine) on the benzoic acid core offers opportunities for selective functionalization. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of carbon-nitrogen (C-N) bonds and is particularly well-suited for the arylation of amines.[1] This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound.

The reactivity of aryl halides in the Buchwald-Hartwig amination is largely governed by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl >> C-F.[2][3] This inherent difference in reactivity allows for the potential for regioselective amination of polyhalogenated substrates. In the case of this compound, the carbon-bromine bond is the most likely site for oxidative addition to the palladium catalyst under typical Buchwald-Hartwig conditions, allowing for selective amination at the C4 position. The electron-withdrawing nature of the carboxylic acid and the fluorine atom can also influence the reactivity of the aryl halide.

Principle of the Reaction

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a palladium(0) species. This is followed by the coordination of the amine to the resulting palladium(II) complex. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the desired N-aryl amine product and regenerate the active palladium(0) catalyst, thus completing the cycle.[4] The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.[4]

Key Reaction Components

  • Palladium Precatalyst: A source of palladium is essential for the catalytic cycle. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts that incorporate the phosphine (B1218219) ligand have also been developed to improve efficiency and reproducibility.

  • Phosphine Ligand: The ligand plays a crucial role by stabilizing the palladium center and promoting the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for coupling aryl bromides and chlorides.

  • Base: A base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, deoxygenated aprotic solvents are typically used to prevent the deactivation of the catalyst. Common solvents include toluene, dioxane, and tetrahydrofuran (B95107) (THF).

  • Amine: A wide variety of primary and secondary amines can be used as coupling partners.

Data Presentation: Representative Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not widely available in the literature, the following table provides representative conditions based on the successful amination of structurally similar bromo-chloro-aryl compounds. These conditions should serve as a good starting point for optimization.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Amine
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene80-11012-24Primary or Secondary Aliphatic Amine
2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane10018-24Primary or Secondary Aromatic Amine
3Pd₂(dba)₃ (1.5)RuPhos (3)KOtBu (1.4)Toluene90-10016-24Hindered Secondary Amine

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous magnesium sulfate (B86663), silica (B1680970) gel)

General Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a vial in a glovebox, combine this compound (1.0 equiv), the palladium precatalyst (see table for loading), the phosphine ligand (see table for loading), and the base (see table for equivalents).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide) followed by the amine (1.1-1.2 equiv).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-amino-2-chloro-6-fluorobenzoic acid derivative.

Note: This protocol provides a general method and may require optimization for specific amine coupling partners. The presence of the free carboxylic acid may interfere with the reaction or complicate purification. Protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination may be beneficial and should be considered.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar(X)Pd(II)L2 Ar(X)Pd(II)L2 Oxidative Addition->Ar(X)Pd(II)L2 Amine Coordination Amine Coordination Ar(X)Pd(II)L2->Amine Coordination R2NH [Ar(X)Pd(II)L2(R2NH)] [Ar(X)Pd(II)L2(R2NH)] Amine Coordination->[Ar(X)Pd(II)L2(R2NH)] Deprotonation Deprotonation [Ar(X)Pd(II)L2(R2NH)]->Deprotonation Base ArPd(II)L2(NR2) ArPd(II)L2(NR2) Deprotonation->ArPd(II)L2(NR2) - Base-H+X- Reductive Elimination Reductive Elimination ArPd(II)L2(NR2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Pd Precatalyst, Ligand, & Base Inert Atmosphere Evacuate & Backfill with Inert Gas (3x) Combine Reactants->Inert Atmosphere Add Liquids Add Anhydrous Solvent & Amine Inert Atmosphere->Add Liquids Heat & Stir Heat to 80-110 °C with Stirring Add Liquids->Heat & Stir Monitor Monitor by TLC or LC-MS Heat & Stir->Monitor Cool & Filter Cool to RT, Dilute, & Filter through Celite Monitor->Cool & Filter Reaction Complete Extract Wash with Water & Brine Cool & Filter->Extract Dry & Concentrate Dry over MgSO4 & Concentrate Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application of 4-Bromo-2-chloro-6-fluorobenzoic Acid in the Synthesis of a Potent MEK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-chloro-6-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, provides multiple reactive sites for strategic chemical modifications. This application note details the utility of this compound in the synthesis of a potent MEK (mitogen-activated protein kinase kinase) inhibitor, specifically a derivative of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid. This class of compounds has shown significant promise in oncology by targeting the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in various cancers.

The strategic importance of this compound lies in its potential to be converted into the key intermediate, 4-bromo-2-chloro-6-fluoroaniline (B1287600). This aniline (B41778) derivative is crucial for constructing the substituted phenylamino (B1219803) moiety of the target MEK inhibitor. The presence of the halogen atoms on the benzoic acid precursor allows for precise control over the synthetic route and influences the final compound's pharmacokinetic and pharmacodynamic properties.

Core Application: Synthesis of a MEK Inhibitor Intermediate

The primary application highlighted in this note is the role of this compound as a precursor for the synthesis of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid, a key intermediate in the development of potent MEK inhibitors. The overall synthetic strategy involves the conversion of the benzoic acid to an aniline derivative, followed by its incorporation into the benzimidazole (B57391) scaffold.

Logical Workflow for API Synthesis

API Synthesis Workflow A This compound B 4-Bromo-2-chloro-6-fluorobenzoyl chloride A->B SOCl₂ or (COCl)₂ C 4-Bromo-2-chloro-6-fluorobenzoyl azide (B81097) B->C NaN₃ D 4-Bromo-2-chloro-6-fluoroaniline (Key Intermediate) C->D Curtius Rearrangement (Heat) F 6-(4-bromo-2-chlorophenylamino)- 7-fluoro-3-methyl-3H-benzoimidazole -5-carboxylic acid D:e->F:w Condensation E Substituted Benzimidazole Precursor E:e->F:w G Final API (MEK Inhibitor) F->G Amide Coupling

Caption: Synthetic workflow from this compound to a final API.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of the MEK inhibitor intermediate.

Protocol 1: Synthesis of 4-Bromo-2-chloro-6-fluoroaniline from this compound via Curtius Rearrangement

The conversion of a carboxylic acid to an amine with one less carbon atom can be effectively achieved through the Curtius rearrangement.[1][2][3] This reaction proceeds via an acyl azide intermediate and is known for its high yields and tolerance of various functional groups.

Step 1a: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoyl chloride

  • To a solution of this compound (1.0 eq) in toluene (B28343) (5 mL/g), add a catalytic amount of dimethylformamide (DMF, 0.02 eq).

  • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 4-Bromo-2-chloro-6-fluorobenzoyl chloride is used in the next step without further purification.

Step 1b: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoyl azide

  • Dissolve the crude 4-Bromo-2-chloro-6-fluorobenzoyl chloride in acetone (B3395972) (10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium azide (1.5 eq) in water (2 mL/g of sodium azide).

  • Stir the mixture vigorously at 0°C for 1-2 hours.

  • Monitor the formation of the acyl azide by IR spectroscopy (characteristic azide peak around 2130 cm⁻¹).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature (< 40°C) to obtain the crude 4-Bromo-2-chloro-6-fluorobenzoyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 1c: Curtius Rearrangement to 4-Bromo-2-chloro-6-fluoroaniline

  • Dissolve the crude 4-Bromo-2-chloro-6-fluorobenzoyl azide in anhydrous toluene (10 mL/g).

  • Heat the solution to 90-100°C. Vigorous evolution of nitrogen gas should be observed.

  • Continue heating until the gas evolution ceases (typically 1-2 hours). This indicates the formation of the isocyanate intermediate.

  • To the solution of the isocyanate, add 2M hydrochloric acid (5 eq).

  • Heat the biphasic mixture to reflux for 2-4 hours to effect hydrolysis of the isocyanate to the amine.

  • Cool the reaction mixture to room temperature and separate the aqueous layer.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

  • Extract the product, 4-bromo-2-chloro-6-fluoroaniline, with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 4-bromo-2-chloro-6-fluoroaniline.

Reaction Step Key Reagents Typical Yield (%) Purity (by HPLC)
Acid Chloride FormationThionyl Chloride, DMF>95 (crude)-
Acyl Azide FormationSodium Azide85-95 (crude)-
Curtius Rearrangement & HydrolysisToluene (heat), HCl70-85 (over 2 steps)>98%
Protocol 2: Synthesis of 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid

This protocol describes a plausible route for the condensation of the key aniline intermediate with a suitable benzimidazole precursor. The specific benzimidazole precursor required would be a di-nitro or a nitro-amino substituted benzoic acid derivative, which upon reduction and cyclization would form the benzimidazole core, followed by coupling with the aniline. For the purpose of this application note, we will focus on the final coupling step.

  • In a sealed vessel, combine 4-bromo-2-chloro-6-fluoroaniline (1.1 eq), the appropriate substituted benzimidazole precursor (e.g., a 6-halo-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid derivative) (1.0 eq), palladium acetate (0.05 eq), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.1 eq), and a base such as cesium carbonate (2.0 eq) in an anhydrous solvent like dioxane or toluene (10 mL/g).

  • Degas the mixture with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 100-120°C for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product, 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid.

Signaling Pathway Targeted by the Final API

The final API, a potent MEK inhibitor, targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the MEK1 and MEK2 enzymes. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

MAPK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation API (MEK Inhibitor) API (MEK Inhibitor) API (MEK Inhibitor)->MEK

Caption: Inhibition of the MAPK signaling pathway by the synthesized MEK inhibitor.

Conclusion

This compound is a key starting material for the synthesis of complex pharmaceutical compounds, particularly in the field of oncology. Its conversion to 4-bromo-2-chloro-6-fluoroaniline provides a crucial intermediate for the construction of potent MEK inhibitors. The protocols outlined in this application note demonstrate a viable synthetic pathway and highlight the importance of this versatile chemical building block in modern drug discovery and development. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to even more efficient and scalable processes for the production of these life-saving therapeutics.

References

Application Notes: 4-Bromo-2-chloro-6-fluorobenzoic acid as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-chloro-6-fluorobenzoic acid as a key starting material in the synthesis of novel heterocyclic compounds. The unique substitution pattern of this benzoic acid derivative, featuring three different halogen atoms, offers multiple reaction sites for regioselective modifications, making it an attractive building block for combinatorial chemistry and the development of new pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, while the bromo and chloro substituents provide handles for various cross-coupling and nucleophilic substitution reactions.

This document outlines a detailed synthetic protocol for a novel pyrazole-substituted benzoic acid, a class of compounds with significant potential in drug discovery. The application of this precursor is exemplified by the synthesis of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid and its subsequent esterification, based on established synthetic methodologies.

Experimental Protocols

Protocol 1: Synthesis of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid

This protocol describes a two-step synthesis of a novel pyrazole-substituted benzoic acid. The initial step involves the activation of this compound to its corresponding acid chloride, followed by a cyclization reaction with a suitable hydrazine (B178648) derivative to form the pyrazole (B372694) ring. Please note: The following protocol is a representative example based on established chemical transformations. Researchers should optimize conditions as needed.

Step 1: Synthesis of 4-bromo-2-chloro-6-fluorobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60-65°C and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-bromo-2-chloro-6-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid

This step is adapted from a similar synthesis described in patent EP0772598A1, which starts from the corresponding toluene derivative and involves an oxidation step. Here, we propose a direct cyclization approach.

Materials:

  • 4-bromo-2-chloro-6-fluorobenzoyl chloride (from Step 1)

  • A suitable trifluoromethyl-substituted pyrazolone (B3327878) or a related precursor.

  • Appropriate base (e.g., triethylamine, pyridine)

  • Solvent (e.g., acetic acid)

Procedure:

  • Dissolve the crude 4-bromo-2-chloro-6-fluorobenzoyl chloride in a suitable solvent such as acetic acid.

  • Add the trifluoromethyl-substituted pyrazolone precursor and a base to the solution.

  • The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.

  • After the reaction is complete, the mixture is cooled and the product is isolated by filtration and purified by recrystallization.

Note on an alternative synthesis route described in patent EP0772598A1 : The patent describes the synthesis of the target compound by oxidizing the corresponding toluene precursor with an oxygen-containing gas in the presence of a cobalt salt catalyst in acetic acid, followed by bromination.

Protocol 2: Esterification of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid

This protocol details the conversion of the synthesized pyrazolyl-benzoic acid to its isopropyl ester, a common modification to improve the pharmacokinetic properties of a drug candidate.[1]

Materials:

Procedure:

  • Prepare a solution of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid (100 g, 0.25 mol) in toluene (580 mL).[1]

  • Add DMF (1 g) to the solution.[1]

  • Heat the stirred mixture to 45°C and add thionyl chloride (30 g, 0.252 mol).[1]

  • Increase the temperature to 60°C-65°C and maintain for one hour.[1]

  • Cool the mixture to 40°C.[1]

  • Add a solution of isopropanol (30 g, 0.50 mol) and pyridine (27.6 g, 0.35 mol) at once.[1]

  • The resulting mixture is then processed to isolate the final ester product.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃BrClFO₂
Molecular Weight 253.45 g/mol
Appearance Off-white to white crystalline powder
Melting Point Not reported
CAS Number 1321613-01-7

Table 2: Reaction Parameters for the Esterification of 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid[1]

ParameterValue
Starting Material 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid
Solvent Toluene
Reagents Thionyl chloride, Isopropanol, Pyridine, DMF (catalyst)
Reaction Temperature 45°C to 65°C
Reaction Time 1 hour for acid chloride formation
Product 1-Methylethyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Derivatization A This compound B 4-Bromo-2-chloro-6-fluorobenzoyl chloride A->B SOCl₂, cat. DMF C Novel Heterocyclic Compound (e.g., Pyrazole derivative) B->C Binucleophile (e.g., Hydrazine derivative) D Bioactive Molecule (e.g., Ester derivative) C->D Further Functionalization (e.g., Esterification)

Caption: Synthetic workflow for novel heterocyclic compounds.

G cluster_precursor Precursor Properties cluster_outcome Drug Development Advantages A Multiple Halogen Substitution D Diverse Scaffolds A->D enables B Regioselective Reactivity B->D C Fluorine Moiety E Improved Metabolic Stability C->E contributes to F Enhanced Biological Activity D->F leads to E->F

Caption: Rationale for precursor selection in drug discovery.

References

Application Notes and Protocols: Derivatization of 4-Bromo-2-chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 4-Bromo-2-chloro-6-fluorobenzoic acid, a versatile building block in medicinal chemistry and drug discovery. The following sections outline common derivatization reactions, including esterification, amidation, and conversion to the acyl chloride, which serve as key intermediates for further synthetic transformations.

Introduction

This compound is a halogenated aromatic carboxylic acid of interest in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents. The carboxylic acid moiety offers a reactive handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of ester and amide libraries for structure-activity relationship (SAR) studies. This document provides detailed experimental procedures for the preparation of key derivatives.

Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1][2]

Derivatization Pathways

The carboxylic acid group of this compound can be readily converted into several key derivatives, as illustrated in the workflow below.

Derivatization_Workflow cluster_derivatives Derivatives 4-Bromo-2-chloro-6-fluorobenzoic_acid This compound Ester Ester (e.g., Methyl Ester) 4-Bromo-2-chloro-6-fluorobenzoic_acid->Ester Alcohol, Acid Catalyst (e.g., MeOH, H2SO4) Amide Amide 4-Bromo-2-chloro-6-fluorobenzoic_acid->Amide Amine, Coupling Agent (e.g., R-NH2, EDCI/HOBt) Acyl_Chloride Acyl Chloride 4-Bromo-2-chloro-6-fluorobenzoic_acid->Acyl_Chloride Chlorinating Agent (e.g., SOCl2, (COCl)2)

Caption: Derivatization pathways of this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of key derivatives. The reaction yields are estimates based on similar transformations of analogous compounds due to a lack of specific experimental data for this compound derivatives.

Protocol 1: Synthesis of Methyl 4-Bromo-2-chloro-6-fluorobenzoate (Esterification)

This protocol describes the conversion of this compound to its methyl ester using methanol (B129727) with an acid catalyst.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1 eq) at room temperature.

  • Alternatively, for a milder reaction, cool the methanol solution to 0 °C and slowly add thionyl chloride (2.0 eq).[3]

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether (20 mL per gram of starting material).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Expected Outcome:

  • Product: Methyl 4-bromo-2-chloro-6-fluorobenzoate

  • Appearance: White to off-white solid or a light tan oil.[4]

  • Estimated Yield: 90-95% (based on analogous reactions).[3][4]

Protocol 2: Synthesis of 4-Bromo-2-chloro-6-fluorobenzamide (Amidation)

This protocol details the coupling of this compound with an amine using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine) (1.1 - 1.5 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 - 1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Expected Outcome:

  • Product: 4-Bromo-2-chloro-6-fluorobenzamide (or N-substituted amide)

  • Appearance: Typically a white to off-white solid.

  • Estimated Yield: 70-85% (based on analogous reactions).[5]

Protocol 3: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoyl Chloride (Acyl Chloride Formation)

This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-5 eq)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap (e.g., NaOH solution)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in an anhydrous solvent such as toluene.

  • Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to use a trap to capture the corrosive vapors.

  • The resulting crude 4-Bromo-2-chloro-6-fluorobenzoyl chloride is often used in the next step without further purification.

Expected Outcome:

  • Product: 4-Bromo-2-chloro-6-fluorobenzoyl chloride

  • Appearance: A liquid or low-melting solid.

  • Estimated Yield: Quantitative, used directly in subsequent reactions.

Data Presentation

Due to the limited availability of specific experimental data for the derivatives of this compound, the following table provides a summary of the expected products and their properties based on data from analogous compounds.

DerivativeReagentsSolventEstimated Yield (%)AppearanceSpectroscopic Data (Expected)
Methyl 4-bromo-2-chloro-6-fluorobenzoate MeOH, H₂SO₄ or SOCl₂MeOH90-95White to off-white solid or light tan oil¹H NMR: Aromatic protons (δ 7-8 ppm), Methyl singlet (δ ~3.9 ppm). IR (cm⁻¹): C=O stretch (~1720-1740). MS (m/z): Molecular ion peak corresponding to C₈H₅BrClFO₂.
4-Bromo-2-chloro-6-fluorobenzamide NH₃, EDCI, HOBt, DIPEADMF or DCM70-85White to off-white solid¹H NMR: Aromatic protons (δ 7-8 ppm), Amide protons (broad, δ 7-8 ppm). IR (cm⁻¹): C=O stretch (~1650-1680), N-H stretch (two bands, ~3200-3400). MS (m/z): Molecular ion peak corresponding to C₇H₄BrClFNO.
4-Bromo-2-chloro-6-fluorobenzoyl chloride SOCl₂Toluene>95 (crude)Liquid or low-melting solidIR (cm⁻¹): C=O stretch (~1780-1800). Note: Acyl chlorides are highly reactive and are typically used immediately without full characterization.

Logical Relationships in Synthesis

The derivatization of this compound follows a logical progression where the reactivity of the carboxylic acid group is modified to facilitate different types of bond formation.

Logical_Relationships cluster_reactions Derivatization Reactions cluster_products Intermediate Products Carboxylic_Acid This compound (Starting Material) Esterification Esterification Carboxylic_Acid->Esterification Amidation Amidation Carboxylic_Acid->Amidation Acyl_Chloride_Formation Acyl Chloride Formation Carboxylic_Acid->Acyl_Chloride_Formation Ester Ester Esterification->Ester Amide Amide Amidation->Amide Acyl_Chloride Acyl Chloride (Reactive Intermediate) Acyl_Chloride_Formation->Acyl_Chloride Acyl_Chloride->Ester + Alcohol Acyl_Chloride->Amide + Amine

References

Application Note and Protocol: A Proposed Scale-up Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed application note and protocol for the scale-up synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid, a key intermediate in pharmaceutical development. Due to the limited availability of direct scale-up procedures for this specific molecule in the public domain, this protocol is a composite model derived from established synthesis methods for structurally analogous compounds, including other halogenated benzoic acids.

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The efficient and scalable production of this intermediate is crucial for advancing pharmaceutical research and development programs.

This application note provides a detailed, hypothetical protocol for the multi-step, scale-up synthesis of this compound. The proposed pathway begins with the diazotization of a commercially available aniline (B41778), followed by a Sandmeyer reaction to introduce the chloro group, and concludes with the oxidation of the methyl group to a carboxylic acid. This method is designed to be robust, scalable, and amenable to an industrial setting.

Proposed Synthesis Pathway

The proposed multi-step synthesis for this compound is as follows:

  • Diazotization of 4-bromo-2-fluoro-6-methylaniline (B2699514): The synthesis commences with the diazotization of 4-bromo-2-fluoro-6-methylaniline using sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with a copper(I) chloride catalyst to introduce the chloro substituent at the 2-position, yielding 1-bromo-2-chloro-4-fluoro-6-methylbenzene.

  • Oxidation: The final step involves the oxidation of the methyl group of 1-bromo-2-chloro-4-fluoro-6-methylbenzene to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412), to afford the target compound, this compound.

Experimental Protocols

Materials and Equipment
  • Starting Material: 4-bromo-2-fluoro-6-methylaniline

  • Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl), Potassium permanganate (KMnO₄), Sodium hydroxide (B78521) (NaOH), Sodium sulfite (B76179) (Na₂SO₃), Diethyl ether, Ethyl acetate, Dichloromethane.

  • Equipment: Jacketed glass reactor (10 L), overhead stirrer, thermocouple, addition funnel, condenser, filtration apparatus (Büchner funnel), pH meter, rotary evaporator, vacuum oven.

Step 1: Diazotization of 4-bromo-2-fluoro-6-methylaniline
  • In a 10 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, suspend 4-bromo-2-fluoro-6-methylaniline (1.0 kg, 4.88 mol) in a mixture of water (4 L) and concentrated hydrochloric acid (1.5 L).

  • Cool the suspension to 0-5 °C with constant stirring.

  • Prepare a solution of sodium nitrite (370 g, 5.36 mol) in water (1 L).

  • Slowly add the sodium nitrite solution to the aniline suspension via the addition funnel, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is observed.

Step 2: Sandmeyer Reaction
  • In a separate reactor, prepare a solution of copper(I) chloride (580 g, 5.86 mol) in concentrated hydrochloric acid (1.5 L).

  • Cool the copper(I) chloride solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, extract the product into diethyl ether (3 x 2 L).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-bromo-2-chloro-4-fluoro-6-methylbenzene.

Step 3: Oxidation to this compound
  • To the 10 L reactor, add the crude 1-bromo-2-chloro-4-fluoro-6-methylbenzene from the previous step.

  • Add a mixture of pyridine (B92270) (2 L) and water (2 L).

  • Heat the mixture to 90 °C with vigorous stirring.

  • Slowly add potassium permanganate (2.3 kg, 14.6 mol) in portions, maintaining the temperature at 90-95 °C. The reaction is exothermic.

  • After the addition is complete, stir the mixture at 90 °C for an additional 3 hours.[1]

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove manganese dioxide.

  • Wash the filter cake with a 3N sodium hydroxide solution (2 L).[1]

  • Combine the filtrates and concentrate under reduced pressure to remove pyridine.

  • Cool the aqueous residue in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2.[1]

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

ParameterStep 1: DiazotizationStep 2: Sandmeyer ReactionStep 3: Oxidation
Starting Material 4-bromo-2-fluoro-6-methylanilineDiazonium salt solution1-bromo-2-chloro-4-fluoro-6-methylbenzene
Key Reagents NaNO₂, HClCuClKMnO₄, Pyridine, H₂O
Solvent Water, HClHClPyridine, Water
Temperature (°C) 0-50-10, then RT90-95
Reaction Time (h) 0.52-43
Expected Yield (%) (Intermediate)~85% (for 2 steps)~75%
Purity (by HPLC) N/A>95%>98%

Visualizations

experimental_workflow start Start: 4-bromo-2-fluoro-6-methylaniline diazotization Step 1: Diazotization (NaNO2, HCl, 0-5°C) start->diazotization sandmeyer Step 2: Sandmeyer Reaction (CuCl, 0-10°C) diazotization->sandmeyer extraction Work-up: Extraction and Solvent Removal sandmeyer->extraction oxidation Step 3: Oxidation (KMnO4, 90-95°C) extraction->oxidation workup_oxidation Work-up: Filtration, Acidification, & Isolation oxidation->workup_oxidation final_product Final Product: This compound workup_oxidation->final_product synthesis_pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product start_mol 4-bromo-2-fluoro-6-methylaniline diazonium Diazonium Salt start_mol->diazonium Diazotization chloro_compound 1-bromo-2-chloro-4-fluoro-6-methylbenzene diazonium->chloro_compound Sandmeyer Rxn final_product This compound chloro_compound->final_product Oxidation

References

Application Notes and Protocols: The Role of 4-Bromo-2-chloro-6-fluorobenzoic Acid in the Synthesis of Venclexta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venclexta (Venetoclax), a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, represents a significant advancement in the treatment of certain hematologic malignancies. Its complex molecular structure necessitates a sophisticated synthetic approach. A key starting material in various synthetic routes to Venclexta is 4-bromo-2-chloro-6-fluorobenzoic acid and its derivatives. This document provides detailed application notes and experimental protocols for the utilization of this key intermediate in the synthesis of Venclexta, targeting researchers, scientists, and drug development professionals. The protocols are based on established synthetic transformations, including nucleophilic aromatic substitution (SNAr) and amide bond formation, which are critical for the construction of the Venclexta core structure.

Introduction

Venclexta is an orally bioavailable small-molecule drug that restores the natural process of apoptosis (programmed cell death) in cancer cells by selectively binding to the anti-apoptotic protein BCL-2.[1] The synthesis of Venclexta is a multi-step process that involves the convergent assembly of several complex molecular fragments. One of the crucial building blocks is a substituted benzoic acid moiety that forms the central scaffold of the final molecule. This compound, and more commonly its 2-fluoro-4-bromo derivative, serves as a versatile precursor for this scaffold due to its distinct halogen substitution pattern, which allows for regioselective functionalization through SNAr and cross-coupling reactions.

Synthetic Strategy Overview

The general synthetic strategy involves the initial conversion of the substituted benzoic acid into a more reactive form, typically a methyl or tert-butyl ester. This is followed by a key SNAr reaction where the fluorine atom is displaced by the hydroxyl group of 5-hydroxy-7-azaindole. The resulting biaryl ether is then further elaborated through the introduction of the piperazine (B1678402) side chain, and finally, the acylsulfonamide moiety is installed to yield Venclexta.

G A 4-Bromo-2-fluoro-1-iodobenzene (B11889) B tert-butyl 4-bromo-2-fluorobenzoate A->B  Grignard Reaction &  Boc2O Treatment C tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate B->C  SNAr Reaction D Venclexta Core Acid C->D  Buchwald-Hartwig  Amination E Venclexta D->E  Amide Coupling F Piperazine fragment F->D G Sulfonamide fragment G->E H 1H-pyrrolo[2,3-b]pyridin-5-ol H->C

Caption: Convergent synthetic route to Venclexta.

Experimental Protocols

The following protocols describe the key steps in the synthesis of Venclexta starting from a derivative of 4-bromo-2-fluorobenzoic acid.

Protocol 1: Synthesis of tert-butyl 4-bromo-2-fluorobenzoate

This protocol describes the synthesis of a key ester intermediate from a commercially available starting material.[2]

Materials:

  • 4-Bromo-2-fluoro-1-iodobenzene

  • Isopropylmagnesium chloride (iPrMgCl)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous workup solutions

Procedure:

  • To a solution of 4-bromo-2-fluoro-1-iodobenzene in anhydrous THF at -5 °C, slowly add a solution of isopropylmagnesium chloride.

  • Stir the mixture at this temperature to allow for the formation of the Grignard reagent.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture.

  • Allow the reaction to proceed to completion, monitoring by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous workup to quench the reaction and isolate the crude product.

  • The product can be used in the subsequent step without further purification.

ParameterValueReference
Yield88%[2]
Purity>98% (area)[2]
Protocol 2: Synthesis of tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate

This protocol details the crucial SNAr reaction to form the biaryl ether core of Venclexta.[3]

Materials:

  • tert-butyl 4-bromo-2-fluorobenzoate

  • 1H-pyrrolo[2,3-b]pyridin-5-ol

  • Anhydrous Dimethylformamide (DMF)

  • Base (e.g., Potassium tert-butoxide)

  • Water

Procedure:

  • In a reaction vessel, dissolve 1H-pyrrolo[2,3-b]pyridin-5-ol and tert-butyl 4-bromo-2-fluorobenzoate in anhydrous DMF.[3]

  • Add the base to the reaction mixture.

  • Heat the mixture and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to below 30°C and slowly add water to precipitate the product.[3]

  • Filter the solid, wash with water, and dry to obtain the desired product.

ParameterValueReference
YieldNot specified[3]
PurityNot specified[3]
Protocol 3: Synthesis of the Venclexta Core Acid

This protocol describes the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, a key intermediate for the final amide coupling.[3]

Materials:

  • tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate

  • Potassium tert-butoxide

  • 2-Methyltetrahydrofuran

  • Water

  • Aqueous potassium phosphate (B84403) monobasic solution

  • Heptane (B126788)

Procedure:

  • Combine the starting ester, potassium tert-butoxide, 2-methyltetrahydrofuran, and water in a reactor under a nitrogen atmosphere.[3]

  • Heat the mixture to 55°C and stir until the reaction is complete.[3]

  • Cool the reaction mixture to 22°C and wash twice with an aqueous solution of potassium phosphate monobasic.[3]

  • Wash the organic layer with water.

  • Concentrate the organic layer and add heptane to precipitate the product.[3]

  • Cool the suspension to 10°C, filter the solid, and dry to obtain the Venclexta core acid.[3]

ParameterValueReference
YieldNot specified[3]
PurityNot specified[3]
Protocol 4: Final Amide Coupling to Yield Venclexta

This protocol details the final step in the synthesis, the coupling of the core acid with the sulfonamide moiety.[3]

Materials:

  • Venclexta Core Acid (from Protocol 3)

  • 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzene sulfonamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • In a reactor, combine the sulfonamide, DMAP, EDAC, and dichloromethane and stir at 25°C.[3]

  • In a separate reactor, dissolve the Venclexta core acid and triethylamine in dichloromethane.[3]

  • Slowly add the solution of the core acid to the suspension of the sulfonamide.

  • Stir the reaction at 25°C until completion.

  • Perform an appropriate workup and purification to isolate Venclexta.

ParameterValueReference
YieldNot specified[3]
Purity>99%[4]

Venclexta's Mechanism of Action: BCL-2 Inhibition

Venclexta exerts its therapeutic effect by selectively inhibiting the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of the intrinsic apoptotic pathway and is often overexpressed in cancer cells, contributing to their survival.

G cluster_0 Normal Apoptotic Pathway cluster_1 Cancer Cell Survival cluster_2 Venclexta Action Bax_Bak BAX/BAK MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis BCL2 Overexpressed BCL-2 Bax_Bak_inhibited BAX/BAK (Inhibited) BCL2->Bax_Bak_inhibited Sequesters No_Apoptosis Cell Survival Bax_Bak_inhibited->No_Apoptosis Venclexta Venclexta BCL2_inhibited BCL-2 (Inhibited) Venclexta->BCL2_inhibited Binds to Bax_Bak_released BAX/BAK (Released) BCL2_inhibited->Bax_Bak_released Releases Apoptosis_induced Apoptosis Bax_Bak_released->Apoptosis_induced

Caption: Venclexta's mechanism of action.

In healthy cells, a balance between pro-apoptotic proteins (like BAX and BAK) and anti-apoptotic proteins (like BCL-2) determines the cell's fate. In many cancers, BCL-2 is overexpressed and sequesters pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival. Venclexta mimics the action of BH3-only proteins, natural antagonists of BCL-2. By binding with high affinity to the BH3-binding groove of BCL-2, Venclexta displaces pro-apoptotic proteins.[2] This frees BAX and BAK to oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[2]

Conclusion

This compound and its derivatives are indispensable starting materials in the synthesis of Venclexta. The protocols outlined in this document provide a framework for the key chemical transformations involved in constructing the Venclexta molecule. A thorough understanding of these synthetic steps, coupled with an appreciation of the drug's mechanism of action, is crucial for researchers and professionals involved in the development of novel anticancer therapies. The provided data and diagrams serve as a valuable resource for the efficient and informed application of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Enzalutamide from 4-Bromo-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide (B1683756) is a potent androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] It functions by targeting multiple steps in the AR signaling pathway, a key driver in prostate cancer progression.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of enzalutamide, commencing from the readily available starting material, 4-Bromo-2-fluorobenzoic acid. The described synthetic route offers an efficient and practical approach for laboratory-scale preparation and process development.[3]

Mechanism of Action

Enzalutamide exerts its therapeutic effect by acting on several stages of the androgen receptor signaling pathway. It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivators.[1][4] This multi-faceted mechanism effectively abrogates androgen-mediated gene expression and subsequent tumor growth.[4]

Enzalutamide_Mechanism_of_Action cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR Enzalutamide_cyto->AR_nucleus Inhibits Translocation DNA DNA (Androgen Response Elements) AR_nucleus->DNA Binds Coactivators Coactivators AR_nucleus->Coactivators Recruits Gene_Transcription Gene Transcription & Tumor Growth DNA->Gene_Transcription Promotes Enzalutamide_nucleus Enzalutamide Enzalutamide_nucleus->AR_nucleus Inhibits DNA Binding Enzalutamide_Synthesis_Workflow A 4-Bromo-2-fluorobenzoic acid B 4-Bromo-2-fluoro-N-methylbenzamide A->B Amidation C 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)- 2-methylpropanoic acid B->C Ullmann Coupling D Enzalutamide C->D Cyclization reagent1 Thionyl Chloride or EDCI/HOBt, Methylamine reagent2 2-Aminoisobutyric acid, CuCl, K2CO3, Proline reagent3 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile, Triethylamine

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-chloro-6-fluorobenzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromo-2-chloro-6-fluorobenzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide will help you identify and resolve potential problems to ensure a high yield of pure product.

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Formation of an oil instead of solid crystals)1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The presence of impurities is significantly depressing the melting point of the compound. 4. The boiling point of the solvent is higher than the melting point of the solute.1. Reheat the solution to redissolve the oil, then add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the concentration. 2. Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling. 3. If the problem persists, consider a pre-purification step like column chromatography to remove a larger portion of the impurities. 4. Select a solvent with a lower boiling point.
No Crystal Formation After Cooling 1. The solution is too dilute (too much solvent was used). 2. The solution is supersaturated but requires a nucleation site to initiate crystallization.1. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again. 2. Induce crystallization by:     a. Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod.[1]     b. Seeding: Add a tiny, pure crystal of this compound to the solution to act as a template for crystal growth.[1]
Low Crystal Yield 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. 2. Premature crystallization occurred during a hot filtration step (if performed). 3. The crystals were washed with a solvent in which they have some solubility.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Crystals 1. The presence of colored impurities in the crude material.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or cold temperatures. Given the polar carboxylic acid group and the aromatic ring, polar protic solvents are a good starting point. A solvent screening study is recommended. Good candidate solvents include:

  • Ethanol (B145695)

  • Methanol

  • Water

  • A mixture of ethanol and water, or acetic acid and water.

For halogenated aromatic acids, sometimes a mixture of a polar solvent with a non-polar solvent (like hexane (B92381) or toluene) can be effective if the compound is too soluble in the pure polar solvent.

Q2: How do I select the right solvent?

A2: A simple method for solvent screening is to place a small amount of your crude compound into several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should form.

Q3: My compound is soluble in most polar solvents at room temperature. What should I do?

A3: If your compound is too soluble in a particular solvent, you can use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of the solvent in which it is highly soluble (e.g., ethanol). Then, slowly add a miscible anti-solvent (a solvent in which it is poorly soluble, e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the cloudiness and then allow the solution to cool slowly.

Q4: How can I be sure my purified product is actually purer?

A4: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to compare the impurity profile of the material before and after recrystallization.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of impurities.

Experimental Protocol: Recrystallization

This protocol provides a general methodology. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Based on the structure of this compound, a mixture of ethanol and water is a probable effective solvent system.

2. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring.

  • Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask containing a small amount of boiling solvent to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the impurities.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally results in the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize the crystal yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

6. Drying:

  • Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Quantitative Data Summary

Parameter Value Notes
Molecular Weight 253.45 g/mol [3]
Typical Starting Purity VariesDependent on the synthetic route.
Expected Final Purity >98%Purity should be confirmed by analytical methods.
Expected Yield 70-90%Highly dependent on the skill of the operator and the purity of the crude material.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_end Result start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem During Recrystallization? oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No sol_oiling_out Reheat, add more solvent, cool slowly. oiling_out->sol_oiling_out Yes low_yield Low Yield? no_crystals->low_yield No sol_no_crystals Induce crystallization: Scratch flask or add seed crystal. no_crystals->sol_no_crystals Yes (Supersaturated) sol_too_dilute Evaporate some solvent and cool again. no_crystals->sol_too_dilute Yes (Too Dilute) sol_low_yield Use minimal hot solvent, wash with ice-cold solvent. low_yield->sol_low_yield Yes success Successful Purification low_yield->success No sol_oiling_out->success sol_no_crystals->success sol_too_dilute->success sol_low_yield->success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: HPLC Purification of 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the HPLC purification of 4-Bromo-2-chloro-6-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to HPLC purification?

Understanding the properties of the target molecule is crucial for developing a successful HPLC purification method.

PropertyValueReference
Molecular FormulaC₇H₃BrClFO₂[1][2]
Molecular Weight253.45 g/mol [3]
IUPAC NameThis compound[3]
CAS Number1321613-01-7[1][4]

Q2: Which type of HPLC column is most suitable for the purification of this compound?

A reversed-phase (RP) C18 column is a common and effective choice for the purification of moderately polar to nonpolar organic compounds like this compound.[5] The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[5]

Q3: What is a recommended starting mobile phase for this purification?

A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[5] For acidic compounds like this compound, adding a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to both the aqueous and organic phases is recommended to ensure consistent ionization and improve peak shape.[5][6]

Experimental Protocol

A detailed methodology for the purification of this compound is provided below.

Materials and Reagents:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample dissolution)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of methanol or a mixture of methanol and the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

HPLC Method:

ParameterRecommended Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method is a starting point and may require optimization for your specific sample and HPLC system.

Troubleshooting Guide

This section addresses common issues that may be encountered during the HPLC purification of this compound.

Issue 1: High System Backpressure

Q: My HPLC system is showing unusually high backpressure. What are the possible causes and how can I fix it?

A: High backpressure is a common issue in HPLC and can be caused by several factors. A systematic approach is needed to identify and resolve the problem.

  • Possible Causes:

    • Blockage in the system (e.g., tubing, injector, or guard column).

    • Clogged column frit.

    • Precipitation of buffer or sample in the system.[7]

  • Troubleshooting Steps:

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column.

    • Check for Blockages: If the pressure remains high without the column, systematically check other components (injector, tubing, guard column) for blockages.[7]

    • Reverse Flush the Column: If the column is the source of the high pressure, try reverse flushing it with an appropriate solvent.[7]

    • Review Sample and Mobile Phase: Ensure your sample is fully dissolved and filtered. Check for any potential precipitation issues with your mobile phase.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for this compound. What could be the reason and how can I improve the peak shape?

A: Peak tailing is often observed for acidic compounds and can compromise resolution and quantification.

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase, particularly with acidic silanol (B1196071) groups.[7]

    • Insufficient buffering of the mobile phase.[7]

    • Column overload.[7]

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is low enough (by using an additive like TFA or formic acid) to keep the benzoic acid protonated.

    • Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant ionization state for the analyte.[7]

    • Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.[7]

    • Consider a Different Column: If tailing persists, you might need a column with a different stationary phase or one that is end-capped to minimize silanol interactions.

Issue 3: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatogram. What are the potential sources of this problem?

A: A stable baseline is crucial for accurate integration and quantification.

  • Possible Causes:

    • Contaminated or improperly prepared mobile phase.[8][9]

    • Air bubbles in the pump or detector.[8][10]

    • Detector lamp issues.

    • Leaks in the system.[8]

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Use high-purity solvents and degas them thoroughly.[8]

    • Purge the System: Purge the pump to remove any air bubbles.

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

    • Detector Maintenance: Check the detector lamp's intensity and ensure the flow cell is clean.[11]

Issue 4: Inconsistent Retention Times

Q: The retention time for my compound is shifting between injections. What could be causing this variability?

A: Consistent retention times are critical for peak identification and reproducibility.

  • Possible Causes:

    • Inconsistent mobile phase composition.[11]

    • Fluctuations in flow rate due to pump issues.[11]

    • Column degradation.[11]

    • Changes in column temperature.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run.[11]

    • Pump Performance: Check the pump for any leaks or signs of irregular flow.[11]

    • Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection.[11]

    • Temperature Control: Use a column oven to maintain a constant temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect collect Collect Fractions detect->collect analyze Analyze Fractions for Purity collect->analyze evaporate Evaporate Solvent analyze->evaporate

Caption: Experimental workflow for the HPLC purification of this compound.

troubleshooting_flowchart cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start HPLC Problem Observed high_pressure High Backpressure? start->high_pressure peak_tailing Peak Tailing? start->peak_tailing baseline_noise Noisy Baseline? start->baseline_noise check_blockage Check for Blockages (Column, Tubing, Injector) high_pressure->check_blockage Yes flush_column Reverse Flush Column check_blockage->flush_column check_mobile_phase Check Mobile Phase pH and Buffer Strength peak_tailing->check_mobile_phase Yes reduce_load Reduce Sample Load check_mobile_phase->reduce_load check_solvents Check Solvent Purity and Degassing baseline_noise->check_solvents Yes purge_system Purge System check_solvents->purge_system

Caption: A troubleshooting decision tree for common HPLC problems.

References

Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated potential impurities?

A1: While multiple synthetic strategies can be envisioned, a common and logical approach is the oxidation of a corresponding substituted toluene, such as 4-bromo-2-chloro-6-fluorotoluene. Another viable route is the carboxylation of a substituted aryl halide via an organometallic intermediate. Each method has a distinct impurity profile.

  • Oxidation of 4-Bromo-2-chloro-6-fluorotoluene: This method involves the oxidation of the methyl group to a carboxylic acid.

    • Potential Impurities:

      • Unreacted Starting Material: 4-Bromo-2-chloro-6-fluorotoluene.

      • Partial Oxidation Product: 4-Bromo-2-chloro-6-fluorobenzaldehyde.

      • Over-oxidation/Side-reaction Products: Impurities from the degradation of the aromatic ring under harsh oxidation conditions.

      • Solvent and Reagent Residues: Residual oxidizing agents or solvents.

  • Carboxylation of 1-Bromo-3-chloro-5-fluorobenzene via Organometallic Intermediate: This route involves the formation of a Grignard or organolithium reagent followed by quenching with carbon dioxide.

    • Potential Impurities:

      • Unreacted Starting Material: 1-Bromo-3-chloro-5-fluorobenzene.

      • Protonated Starting Material: 1-Chloro-3-fluorobenzene (from reaction with trace water).

      • Homocoupling Product (Wurtz-type): 3,3'-Dichloro-5,5'-difluorobiphenyl.

      • Isomeric Benzoic Acids: If lithiation or Grignard formation is not completely regioselective.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting/Solution
Low Yield of Final Product Incomplete reaction.- Monitor reaction progress by TLC or HPLC to ensure completion. - Adjust reaction time, temperature, or reagent stoichiometry.
Product loss during workup/purification.- Optimize extraction and recrystallization solvent systems. - Ensure proper pH adjustment during acid-base extractions.
Side reactions consuming starting material.- Re-evaluate reaction conditions to minimize byproduct formation (see specific impurity FAQs below).
Presence of Unreacted Starting Material Insufficient reaction time or temperature.- Increase reaction time or temperature as appropriate for the specific method.
Inactive reagents.- Use fresh or properly stored reagents, especially for organometallic reactions (e.g., magnesium turnings, organolithium reagents).
Formation of 4-Bromo-2-chloro-6-fluorobenzaldehyde (from oxidation route) Incomplete oxidation.- Increase the amount of oxidizing agent. - Extend the reaction time. - Increase the reaction temperature.
Formation of Isomeric Impurities Non-specific halogenation or metallation.- For halogenation reactions, control the reaction temperature and use appropriate catalysts to improve regioselectivity. - For organometallic routes, the position of metallation is directed by the existing substituents; ensure the correct starting isomer is used.
Discolored Final Product Presence of colored byproducts.- Treat the crude product with activated charcoal during recrystallization. - Perform multiple recrystallizations. - Consider column chromatography for purification if recrystallization is ineffective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is a representative method based on the oxidation of substituted toluenes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-chloro-6-fluorotoluene (1.0 eq) in a suitable solvent mixture such as pyridine (B92270) and water (1:1).

  • Oxidation: Slowly add potassium permanganate (B83412) (KMnO₄) (4.2 eq) to the stirred solution. Heat the reaction mixture to 90°C and maintain for 3-4 hours. Monitor the reaction by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through celite to remove manganese dioxide. Wash the celite pad with a dilute sodium hydroxide (B78521) solution.

  • Extraction: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the final product and detecting common impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis_purification Analysis & Purification start Starting Material (4-Bromo-2-chloro-6-fluorotoluene) reaction Oxidation (KMnO₄, 90°C) start->reaction workup Workup & Extraction reaction->workup crude Crude Product workup->crude hplc Purity Analysis (HPLC) crude->hplc purification Recrystallization crude->purification purification->hplc final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

troubleshooting_logic cluster_impurities Potential Impurities cluster_solutions Corrective Actions start Low Purity Detected (e.g., by HPLC) unreacted_sm Unreacted Starting Material start->unreacted_sm Identify Impurity intermediate Intermediate (Aldehyde) start->intermediate Identify Impurity side_product Isomeric/Other Byproducts start->side_product Identify Impurity increase_time_temp Increase Reaction Time/Temperature unreacted_sm->increase_time_temp add_reagent Add More Oxidizing Agent intermediate->add_reagent optimize_purification Optimize Purification (Recrystallization, Chromatography) side_product->optimize_purification

Caption: Logical troubleshooting workflow for addressing low purity in the synthesis of this compound.

Technical Support Center: Preparation of 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable synthetic route is the directed ortho-lithiation of 1-bromo-3-chloro-5-fluorobenzene (B1273174), followed by carboxylation with a suitable electrophile like carbon dioxide (CO₂). The fluorine atom strongly directs the lithiation to the adjacent C2 position.

Q2: What are the critical parameters for the ortho-lithiation step?

A2: The critical parameters for a successful ortho-lithiation are:

  • Anhydrous and Inert Conditions: The reaction is highly sensitive to moisture and oxygen. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Low Temperature: The reaction should be maintained at a very low temperature (typically -78 °C) to prevent side reactions, such as benzyne (B1209423) formation and undesired side-product formation.

  • Choice of Lithiating Agent: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used. The choice and stoichiometry of the base are crucial for achieving high regioselectivity and yield.

Q3: What are the common impurities observed in the synthesis?

A3: Common impurities can include the starting material (1-bromo-3-chloro-5-fluorobenzene), regioisomers of the desired product (e.g., 2-bromo-4-chloro-6-fluorobenzoic acid), and byproducts from the carboxylation step.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Moisture or Oxygen in the Reaction Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled anhydrous solvents.
Inactive Lithiating Agent Titrate the organolithium reagent before use to determine its exact molarity. Old or improperly stored reagents can degrade.
Insufficiently Low Temperature Maintain the reaction temperature at or below -78 °C during the lithiation and carboxylation steps. Use a cryo-cooler or a well-maintained dry ice/acetone bath.
Inefficient Quenching with CO₂ Use freshly crushed, high-purity dry ice or bubble dry CO₂ gas through the reaction mixture to ensure an excess of the electrophile.

Issue 2: Presence of Multiple Products (Low Regioselectivity)

Possible Cause Troubleshooting Step
Incorrect Lithiation Position The fluorine atom is a strong ortho-directing group. However, the presence of bromine and chlorine can influence regioselectivity. Using a bulkier base like LDA can sometimes improve selectivity.
Temperature Fluctuations Allowing the reaction to warm up prematurely can lead to lithium-halogen exchange or rearrangement, resulting in different isomers.
Formation of Benzyne Intermediate If the temperature rises significantly, elimination of LiF can lead to a benzyne intermediate, which can then react non-selectively. Strict temperature control is essential.

Issue 3: Formation of Ketone and Tertiary Alcohol Byproducts

Possible Cause Troubleshooting Step
Reaction of Organolithium with Carboxylate The initially formed lithium carboxylate can be attacked by the highly reactive organolithium species to form a ketone, which can be further attacked to yield a tertiary alcohol.
Slow Addition of CO₂ Add the organolithium solution to a large excess of crushed dry ice to ensure rapid quenching and minimize the reaction between the organolithium and the carboxylate. Alternatively, bubble CO₂ gas through the solution at a high flow rate.

Summary of Potential Side Products

Side Product Formation Pathway Analytical Signature (Anticipated)
2-Bromo-4-chloro-6-fluorobenzoic acidLithiation at the position ortho to the bromine atom.Isomeric peak in HPLC and GC-MS with the same mass as the desired product. Different fragmentation pattern in MS and distinct chemical shifts in NMR.
Bis(4-bromo-2-chloro-6-fluorophenyl) ketoneReaction of the lithiated intermediate with the initially formed carboxylate.Higher molecular weight peak in MS. Presence of a characteristic ketone carbonyl stretch in the IR spectrum.
Tris(4-bromo-2-chloro-6-fluorophenyl)methanolFurther reaction of the ketone byproduct with the lithiated intermediate.Even higher molecular weight peak in MS. Presence of a hydroxyl group signal in the IR and ¹H NMR spectra.

Experimental Protocols

Key Experiment: Synthesis of this compound via ortho-Lithiation

  • Materials:

  • Procedure:

    • Under an argon atmosphere, dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

    • In a separate flask, crush a large excess of dry ice.

    • Rapidly transfer the cold organolithium solution via a cannula into the flask containing the crushed dry ice with vigorous stirring.

    • Allow the mixture to slowly warm to room temperature.

    • Quench the reaction by adding water.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Synthesis of this compound A 1-bromo-3-chloro-5-fluorobenzene B Lithiation (n-BuLi, THF, -78 °C) A->B 1. C 4-bromo-2-chloro-6-fluoro-phenyllithium B->C D Carboxylation (CO₂) C->D 2. E This compound D->E Side_Reactions Potential Side Reactions cluster_main Main Reaction cluster_side1 Ketone Formation cluster_side2 Tertiary Alcohol Formation A 4-bromo-2-chloro-6-fluoro-phenyllithium B CO₂ A->B D Lithium 4-bromo-2-chloro-6-fluorobenzoate A->D + C This compound B->C E Bis(4-bromo-2-chloro-6-fluorophenyl) ketone D->E Attack by another organolithium molecule F Tris(4-bromo-2-chloro-6-fluorophenyl)methanol E->F Further attack Troubleshooting_Workflow Troubleshooting Workflow Start Experiment Start LowYield Low Yield? Start->LowYield CheckConditions Check Reaction Conditions: - Anhydrous? - Inert atmosphere? - Correct temperature? LowYield->CheckConditions Yes ImpureProduct Impure Product? LowYield->ImpureProduct No CheckReagents Check Reagents: - Titrate n-BuLi - Fresh CO₂? CheckConditions->CheckReagents AnalyzeImpurity Analyze Impurities (NMR, MS): - Isomers? - Ketone/Alcohol? ImpureProduct->AnalyzeImpurity Yes Purify Purify Product: - Recrystallization - Column Chromatography ImpureProduct->Purify No OptimizeQuench Optimize Quenching: - Add to excess CO₂ - Rapid addition AnalyzeImpurity->OptimizeQuench End Successful Synthesis Purify->End

Optimizing reaction conditions for 4-Bromo-2-chloro-6-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A1: Based on established methodologies for similar halogenated aromatic acids, the most promising route is the ortho-lithiation of 1-bromo-3-chloro-5-fluorobenzene (B1273174) followed by carboxylation with carbon dioxide. The fluorine atom acts as a powerful ortho-directing group, facilitating the selective deprotonation at the C2 position.

Q2: Which organolithium reagent is best suited for the ortho-lithiation step?

A2: Both n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly used for ortho-lithiation.[1] For substrates with multiple halogens, LDA can sometimes offer better selectivity and tolerance to certain functional groups. However, n-BuLi is a strong base capable of effecting the desired deprotonation, especially when used with an additive like tetramethylethylenediamine (TMEDA).[2]

Q3: What is the optimal temperature for the ortho-lithiation reaction?

A3: Ortho-lithiation reactions are typically conducted at low temperatures to prevent side reactions and ensure the stability of the aryllithium intermediate. A starting temperature of -78 °C (a dry ice/acetone bath) is highly recommended.[3] Depending on the substrate's reactivity, the reaction may be allowed to slowly warm to a slightly higher temperature to ensure complete lithiation, but this must be carefully monitored.[4]

Q4: How can I effectively introduce carbon dioxide for the carboxylation step?

A4: Solid carbon dioxide (dry ice) is a convenient and efficient source.[5] It is crucial to use freshly crushed, high-purity dry ice to avoid introducing moisture, which would quench the aryllithium intermediate. The aryllithium solution should be added slowly to a slurry of crushed dry ice in an anhydrous solvent like THF.

Q5: What are the key parameters to control for a successful synthesis?

A5: The key parameters are:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent the quenching of the highly basic organolithium reagent.

  • Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture.

  • Temperature Control: Precise temperature control, especially during the lithiation and the addition of the organolithium reagent, is critical to minimize side reactions.

  • Purity of Reagents: The purity of the starting material (1-bromo-3-chloro-5-fluorobenzene) and the organolithium reagent is paramount for achieving high yields.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. The following table outlines common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive organolithium reagent. 2. Presence of moisture or oxygen in the reaction. 3. Incomplete lithiation. 4. Inefficient carboxylation. 5. Formation of side products.1. Titrate the organolithium reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Increase the reaction time or slightly raise the temperature for the lithiation step. Consider adding TMEDA to enhance reactivity. 4. Use a large excess of freshly crushed, high-purity dry ice. Ensure efficient mixing during the addition of the aryllithium. 5. Optimize the reaction temperature and addition rates to minimize side reactions like halogen-metal exchange.
Recovery of Starting Material 1. Insufficient amount or activity of the organolithium reagent. 2. The reaction temperature was too low for lithiation to occur efficiently.1. Use a sufficient excess of a freshly titrated organolithium reagent. 2. After the initial addition at -78 °C, allow the reaction to slowly warm to -40 °C or -20 °C and stir for an extended period.
Formation of Multiple Products 1. Competing lithiation at different positions. 2. Halogen-metal exchange followed by reaction. 3. Benzyne formation at higher temperatures.1. Use a more selective base like LDA. Optimize the temperature to favor the thermodynamically preferred product. 2. While fluorine is a strong directing group, some bromine-lithium exchange might occur. Maintain a very low temperature throughout the lithiation. 3. Strictly maintain the reaction temperature below -50 °C to prevent the elimination of lithium halides.[6]
Difficulty in Product Purification 1. Presence of unreacted starting material. 2. Formation of non-acidic byproducts.1. Utilize the acidic nature of the product. Perform an acid-base extraction to separate the carboxylic acid from neutral organic compounds. 2. Recrystallization from a suitable solvent system can be effective. Aromatic carboxylic acids can often be purified by conversion to their sodium salts, recrystallization from hot water, and then re-acidification.[7]

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via ortho-lithiation and carboxylation.

Materials:

  • 1-Bromo-3-chloro-5-fluorobenzene

  • n-Butyllithium (in hexanes, titrated)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • All glassware must be oven-dried overnight and assembled hot under a stream of inert gas.

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ortho-lithiation:

    • Slowly add a solution of n-butyllithium (1.1 eq) dropwise to the stirred solution of the aryl halide, maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may result in a color change.

  • Carboxylation:

    • In a separate flask, crush a generous amount of dry ice (at least 5 eq) into a fine powder under an inert atmosphere.

    • Quickly and carefully, transfer the cold aryllithium solution via a cannula into the flask containing the crushed dry ice with vigorous stirring.

    • Allow the mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.

  • Work-up and Purification:

    • Quench the reaction mixture by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Ortho-lithiation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification A 1. Dissolve 1-bromo-3-chloro-5-fluorobenzene in anhydrous THF B 2. Cool to -78 °C under inert atmosphere A->B C 3. Add n-BuLi dropwise at -78 °C B->C D 4. Stir for 1-2 hours at -78 °C C->D F 6. Transfer aryllithium solution to dry ice D->F E 5. Prepare slurry of crushed dry ice E->F G 7. Warm to room temperature F->G H 8. Acidify with 1 M HCl G->H I 9. Extract with diethyl ether H->I J 10. Dry, concentrate, and recrystallize I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Reagent Issue? start->cause1 cause2 Condition Issue? start->cause2 cause3 Side Reaction? start->cause3 sol1 Titrate n-BuLi Use anhydrous solvents cause1->sol1 sol2 Check temperature Extend reaction time Add TMEDA cause2->sol2 sol3 Maintain low temp. Slow addition rate cause3->sol3

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Degradation Pathways of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of halogenated benzoic acids. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of halogenated benzoic acid degradation.

Problem Possible Cause Suggested Solution
No or slow degradation of the target compound. The microbial culture may not be adapted to the specific halogenated benzoic acid isomer.Acclimatize your microbial consortium by gradually exposing it to increasing concentrations of the target compound. Long adaptation periods may be necessary, especially when altering multiple environmental conditions simultaneously.[1]
The concentration of the halogenated benzoic acid may be toxic to the microorganisms.Determine the optimal substrate concentration. For example, for 2-chlorobenzoic acid (2-CBA) degradation by Aeromonas hydrophila, the optimal concentration was found to be 3 mM.[2] For some bacteria, degradation rates can significantly drop at higher concentrations.[3]
Suboptimal pH or temperature for microbial activity.Optimize the pH and temperature of your culture medium. For instance, the optimal conditions for 2-CBA degradation by A. hydrophila were a pH of 7 and a temperature of 25°C.[2] Pseudomonas sp. SCB32 showed optimal degradation of benzoic acid at 30°C and a pH of 7.0.[3]
Presence of inhibitory compounds in the medium.Ensure your medium does not contain compounds that could inhibit microbial growth or the specific degradation pathway. Some halogenated compounds can inhibit the degradation of others.
Inconsistent or irreproducible degradation rates. Fluctuations in experimental conditions (e.g., temperature, pH, aeration).Maintain strict control over all experimental parameters. Use a well-calibrated incubator and monitor pH regularly. Ensure consistent agitation for aerobic cultures.
Inoculum variability.Use a standardized inoculum for all experiments. This can be achieved by growing a fresh culture to a specific optical density before inoculating your experimental flasks.
Accumulation of intermediate metabolites. The degradation pathway is blocked at a specific step.Identify the accumulating intermediate using analytical techniques like HPLC or GC-MS. This can provide insights into the specific enzyme that may be inhibited or absent in your microbial culture. For example, in the degradation of 3-fluorobenzoate (B1230327), ring cleavage of 3-fluorocatechol (B141901) can be a critical and rate-limiting step.[4]
The intermediate is a dead-end metabolite for the specific microbial strain.Consider using a microbial consortium with diverse metabolic capabilities. Some strains may be able to degrade intermediates that are dead-end products for others. For instance, 2-fluoro-cis,cis-muconic acid was identified as a dead-end metabolite in the catabolism of 2- and 3-fluorobenzoate by Pseudomonas sp. B13.[4]
Difficulty in isolating degrading microorganisms. The target microorganism is a slow grower or is outcompeted by other microbes.Utilize enrichment culture techniques with the target halogenated benzoic acid as the sole carbon and energy source to selectively favor the growth of degraders.[5]
The degradation may be a result of co-metabolism.If isolating a pure culture that utilizes the compound as a sole carbon source is unsuccessful, consider the possibility of co-metabolism, where the degradation occurs in the presence of another primary substrate.

Frequently Asked Questions (FAQs)

Q1: What are the major microbial degradation pathways for halogenated benzoic acids?

A1: The primary microbial degradation pathways for halogenated benzoic acids involve initial dehalogenation followed by cleavage of the aromatic ring. Under aerobic conditions, this often proceeds through the formation of halogenated catechols, which are then cleaved via either the ortho or meta pathway.[2][6] Anaerobic degradation can occur through reductive dehalogenation, where the halogen is replaced by a hydrogen atom, often coupled to denitrification.[7][8]

Q2: Which halogen is most easily removed during microbial degradation?

A2: The ease of microbial dehalogenation generally follows the order: I > Br > Cl > F. The carbon-fluorine bond is the strongest and most difficult to break, making fluorinated compounds often the most recalcitrant.

Q3: What is the difference between aerobic and anaerobic degradation of these compounds?

A3: Aerobic degradation occurs in the presence of oxygen and typically involves oxygenase enzymes that incorporate oxygen into the aromatic ring, leading to hydroxylation and subsequent ring cleavage. Anaerobic degradation occurs in the absence of oxygen and often begins with reductive dehalogenation, where the halogenated compound acts as an electron acceptor.[6][9]

Q4: Can a single microbial species completely degrade a halogenated benzoic acid?

A4: Yes, several single microbial species have been identified that can utilize specific halogenated benzoic acids as their sole source of carbon and energy, leading to complete mineralization.[10] However, in many environments, degradation is carried out by a consortium of microorganisms where different species perform different steps of the degradation pathway.

Q5: How can I monitor the degradation of halogenated benzoic acids in my experiment?

A5: Degradation can be monitored by measuring the disappearance of the parent compound and the appearance of degradation products over time. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[11][12] You can also monitor the release of halide ions (e.g., chloride, bromide) into the medium or the growth of the microbial culture (e.g., by measuring optical density).[2]

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of various halogenated benzoic acids by different microorganisms under specific conditions.

Table 1: Degradation Rates of Halogenated Benzoic Acids by Aeromonas hydrophila [2]

CompoundInitial Concentration (mM)Initial Degradation Rate (µM/hr)
2-Chlorobenzoic acid341
3-Chlorobenzoic acid365
4-Chlorobenzoic acid35
3,4-Dichlorobenzoic acid315.5

Table 2: Optimal Conditions for Degradation

CompoundMicroorganismOptimal ConcentrationOptimal pHOptimal Temperature (°C)Reference
2-Chlorobenzoic acidAeromonas hydrophila3 mM725[2]
Benzoic acidPseudomonas sp. SCB32800 mg/L7.030[3]
3-Chlorobenzoic acidCaballeronia 19CS4-25 mM--[12]
3-Chlorobenzoic acidParaburkholderia 19CS9-15 mM--[12]

Experimental Protocols

Protocol 1: Enrichment and Isolation of Halogenated Benzoic Acid-Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of degrading a specific halogenated benzoic acid from a soil sample.[3][5]

Materials:

  • Soil sample from a contaminated site (or a site with a history of exposure to aromatic compounds).

  • Mineral Salts Medium (MSM) (composition can vary, but a typical formulation includes (per liter): K2HPO4 (1.5g), KH2PO4 (0.5g), (NH4)2SO4 (1.0g), MgSO4·7H2O (0.2g), CaCl2·2H2O (0.01g), FeSO4·7H2O (0.001g), and trace element solution).

  • Target halogenated benzoic acid (e.g., 3-chlorobenzoic acid).

  • Sterile Erlenmeyer flasks.

  • Shaking incubator.

  • Petri dishes with MSM agar (B569324) containing the target halogenated benzoic acid as the sole carbon source.

Procedure:

  • Enrichment:

    • Add 5g of the soil sample to a 250 mL Erlenmeyer flask containing 100 mL of sterile MSM.

    • Add the target halogenated benzoic acid as the sole carbon source at an initial concentration of 50 mg/L.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days.

  • Subculturing and Acclimatization:

    • After 7 days, transfer 10 mL of the culture to a fresh flask with 90 mL of sterile MSM and the target compound.

    • Gradually increase the concentration of the halogenated benzoic acid in subsequent transfers (e.g., to 100 mg/L, then 150 mg/L, then 200 mg/L) every 7 days to select for highly efficient degraders.

  • Isolation:

    • After several rounds of enrichment, serially dilute the culture.

    • Plate the dilutions onto MSM agar plates containing the target halogenated benzoic acid as the sole carbon source.

    • Incubate the plates at 30°C until colonies appear.

  • Purification:

    • Pick individual colonies and re-streak them onto fresh MSM agar plates with the target compound to obtain pure cultures.

    • Verify the degrading ability of the pure isolates in liquid MSM culture.

Protocol 2: Analysis of 3-Chlorobenzoic Acid Degradation by HPLC

This protocol outlines a method for quantifying the concentration of 3-chlorobenzoic acid (3-CBA) in a liquid culture using High-Performance Liquid Chromatography (HPLC).[12]

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase: Water:Acetonitrile:Acetic acid (45:50:5, v/v/v).

  • Methanol (B129727).

  • 0.2 µm syringe filters.

  • Centrifuge.

  • HPLC vials.

Procedure:

  • Sample Preparation:

    • Collect 300 µL of the bacterial culture at different time points.

    • Add 100 µL of methanol to stop bacterial growth and precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the sample at 9,100 x g for 3 minutes at 4°C to pellet the cells and debris.

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC column temperature to 25°C.

    • Set the mobile phase flow rate to 0.2 mL/min.

    • Set the UV detector to a wavelength of 190 nm for the detection of 3-CBA.

    • Inject the prepared sample into the HPLC system.

  • Quantification:

    • Prepare a standard curve by running known concentrations of 3-CBA through the HPLC under the same conditions.

    • Calculate the concentration of 3-CBA in the samples by comparing the peak areas to the standard curve.

Visualizations

Aerobic_Degradation_of_Chlorobenzoic_Acid Chlorobenzoic_Acid Chlorobenzoic Acid Chlorocatechol Chlorocatechol Chlorobenzoic_Acid->Chlorocatechol Dioxygenase Ring_Cleavage_Products Ring Cleavage Products Chlorocatechol->Ring_Cleavage_Products Dioxygenase (ortho or meta cleavage) TCA_Cycle TCA Cycle Ring_Cleavage_Products->TCA_Cycle Further Metabolism

Caption: Aerobic degradation pathway of chlorobenzoic acid.

Anaerobic_Degradation_of_Halogenated_Benzoic_Acid Halogenated_Benzoic_Acid Halogenated Benzoic Acid Benzoyl_CoA Halogenated Benzoyl-CoA Halogenated_Benzoic_Acid->Benzoyl_CoA Benzoate-CoA ligase Reductive_Dehalogenation Reductive Dehalogenation Benzoyl_CoA->Reductive_Dehalogenation Benzoic_Acid_Metabolism Benzoic Acid Metabolism Reductive_Dehalogenation->Benzoic_Acid_Metabolism

Caption: Anaerobic degradation of halogenated benzoic acid.

Experimental_Workflow_for_Degradation_Study cluster_preparation Preparation cluster_experiment Degradation Experiment cluster_analysis Analysis Enrichment_Culture Enrichment Culture Isolation_of_Pure_Culture Isolation of Pure Culture Enrichment_Culture->Isolation_of_Pure_Culture Inoculation Inoculation into Mineral Salts Medium Isolation_of_Pure_Culture->Inoculation Incubation Incubation under Controlled Conditions Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling HPLC_GC_Analysis HPLC/GC Analysis of Substrate and Metabolites Sampling->HPLC_GC_Analysis Data_Analysis Data Analysis and Pathway Elucidation HPLC_GC_Analysis->Data_Analysis

Caption: Experimental workflow for a degradation study.

References

Stability of 4-Bromo-2-chloro-6-fluorobenzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of 4-Bromo-2-chloro-6-fluorobenzoic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is there specific stability data available for this compound under acidic and basic conditions?

A1: Currently, specific, publicly available quantitative stability data such as degradation rates or half-life for this compound is limited. However, based on general chemical principles of halogenated benzoic acids, its stability can be predicted and tested using standardized forced degradation protocols. The stability is influenced by the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.

Q2: What are the likely degradation pathways for this molecule under hydrolytic stress?

A2: Under forced acidic or basic conditions, the primary point of reactivity is the carboxylic acid group, which can undergo reactions like decarboxylation under extreme heat, though this is generally difficult for aromatic carboxylic acids. The carbon-halogen bonds on the aromatic ring are generally stable due to resonance stabilization.[1] However, severe conditions could potentially lead to nucleophilic aromatic substitution, though this is less likely than reactions involving the carboxylic acid.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability studies of small molecules.[2][3][4] This method can separate the parent compound from its degradation products, allowing for quantification of both. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of any significant degradation products.[4]

Q4: What is the purpose of a forced degradation study?

A4: Forced degradation studies, or stress testing, are conducted to understand the degradation pathways and identify potential degradation products of a drug substance.[5] These studies help in developing and validating stability-indicating analytical methods, and provide insights into the intrinsic stability of the molecule.[5]

Q5: What are the typical stress conditions used in forced degradation studies?

A5: Typical stress conditions include exposure to acidic and basic solutions, oxidation, heat (thermolysis), and light (photolysis).[5] For acid and base hydrolysis, common reagents are 0.1 M to 1 M HCl and 0.1 M to 1 M NaOH, respectively.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the concentration of the acid or base. Increase the temperature of the study. Extend the duration of the stress testing.
Complete degradation of the compound is observed immediately. The stress conditions are too harsh.Decrease the concentration of the acid or base. Lower the temperature of the study. Reduce the exposure time.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column. Co-elution of the parent compound and degradation products.Optimize the HPLC method by adjusting the mobile phase composition, pH, or gradient. Try a different HPLC column with a different stationary phase.
Mass balance is not within the acceptable range (typically 90-110%). Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore). The parent compound or degradation products are volatile. Adsorption of the compound or degradants onto the container surface.Use a more universal detector, such as a mass spectrometer or a charged aerosol detector. Ensure proper sample handling and use appropriate sealed containers. Use silanized glassware to minimize adsorption.
Formation of secondary degradation products. The initial degradation product is unstable under the stress conditions and degrades further. Over-stressing of the sample.Reduce the severity of the stress conditions (concentration, temperature, or time). Analyze samples at multiple time points to track the formation and degradation of products.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound under acidic and basic conditions. These should be adapted based on the specific experimental setup and analytical instrumentation.

Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute it to a suitable concentration with the HPLC mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis: At each time point, withdraw an aliquot of the sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute it to a suitable concentration with the HPLC mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Representative Data Table for Stability Assessment

Stress ConditionTime (hours)Concentration of Parent Compound (µg/mL)% DegradationNumber of Degradation ProductsPeak Area of Major Degradant
0.1 M HCl at 60°C 0100.00.000
298.51.511500
496.23.813800
892.17.927900
1288.511.5211500
2480.319.7319700
0.1 M NaOH at 60°C 0100.00.000
295.34.714700
490.19.929900
882.417.6217600
1275.824.2324200
2465.234.8334800

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base sampling Sample at Time Points acid->sampling base->sampling neutralize Neutralize Sample sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent and Degradation Products hplc->quantify mass_balance Calculate Mass Balance quantify->mass_balance pathway Identify Degradation Pathway mass_balance->pathway

Caption: Workflow for assessing the stability of this compound.

References

Safe handling and storage of 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Bromo-2-chloro-6-fluorobenzoic acid (CAS No. 1321613-01-7).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards, according to the Globally Harmonized System (GHS), are:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place. Storage at room temperature is generally acceptable.

Q3: What are the known physical and chemical properties of this compound?

A3: Key physical and chemical properties are summarized in the table below. Please note that the melting point for this specific compound is not consistently reported in available literature.

PropertyValueSource
CAS Number 1321613-01-7[2]
Molecular Formula C₇H₃BrClFO₂[1]
Molecular Weight 253.45 g/mol [1]
Boiling Point 303.0 ± 42.0 °C (Predicted)[2][3]
Melting Point Not available. For reference, the related compound 4-Bromo-2-chlorobenzoic acid has a melting point of 171-175 °C.[2]
Appearance Solid (often an off-white powder)
Solubility Specific solubility data is not readily available. Similar aromatic acids are often soluble in organic solvents like methanol, ethanol, and DMSO.

Q4: What personal protective equipment (PPE) should be worn when handling this chemical?

A4: When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling large quantities, additional protective clothing.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: The compound does not fully dissolve in the chosen solvent.

Possible Cause Troubleshooting Step
Low Solubility Consult literature for the solubility of structurally similar compounds to select a more appropriate solvent. Consider solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO).
Insufficient Solvent Volume Gradually increase the volume of the solvent while stirring.
Low Temperature Gently warm the mixture while stirring. Be cautious of the solvent's boiling point and the compound's stability at elevated temperatures.
Impure Compound Purify the compound using an appropriate technique such as recrystallization.

Issue 2: The reaction involving this compound is not proceeding to completion.

Possible Cause Troubleshooting Step
Incorrect Stoichiometry Re-calculate and carefully measure the molar ratios of all reactants.
Insufficient Reaction Time or Temperature Monitor the reaction progress using techniques like TLC or LC-MS and adjust the reaction time or temperature accordingly.
Catalyst Deactivation (if applicable) Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere).
Presence of Inhibitors Ensure all reagents and solvents are pure and free from contaminants that could inhibit the reaction.

Issue 3: Difficulty in purifying the product from a reaction mixture containing this compound.

Possible Cause Troubleshooting Step
Similar Polarity of Product and Starting Material Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase.
Product is an Acidic Compound If the product is also acidic, consider an acid-base extraction to separate it from neutral or basic impurities.
Formation of Byproducts Analyze the reaction mixture by LC-MS or NMR to identify major byproducts and devise a suitable purification strategy.

Experimental Protocols

General Protocol for Handling and Weighing a Powdered Aromatic Acid

This protocol outlines the general steps for safely handling and weighing a powdered solid like this compound.

  • Preparation:

    • Ensure you are wearing the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

    • Perform all operations in a certified chemical fume hood to avoid inhalation of the powder.

    • Prepare a clean and organized workspace. Have all necessary equipment (spatula, weighing paper/boat, and a tared container) ready.

  • Handling:

    • Carefully open the container of this compound, avoiding any sudden movements that could create dust.

    • Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or into a weighing boat on an analytical balance.

    • Minimize the generation of dust during transfer.

  • Weighing:

    • Record the exact mass of the compound.

    • Carefully transfer the weighed solid into the reaction vessel. A powder funnel can be used to prevent spillage.

  • Clean-up:

    • Wipe any spills within the fume hood with a damp cloth or paper towel, and dispose of it as hazardous waste.

    • Clean the spatula and any other used equipment.

    • Securely close the container of this compound and return it to its designated storage location.

    • Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for Powdered Solids prep Preparation - Don PPE - Work in Fume Hood handle Handling - Open container carefully - Use spatula for transfer prep->handle weigh Weighing - Use analytical balance - Record exact mass handle->weigh transfer Transfer to Vessel - Use powder funnel weigh->transfer cleanup Clean-up & Storage - Dispose of waste properly - Clean equipment - Store container securely transfer->cleanup

Caption: A general workflow for the safe handling of powdered chemical solids.

TroubleshootingDecisionTree Troubleshooting Common Experimental Issues start Experimental Issue Encountered dissolution Poor Dissolution? start->dissolution reaction Incomplete Reaction? start->reaction purification Purification Difficulty? start->purification solvent Change Solvent / Increase Volume dissolution->solvent Yes heat Gently Heat Mixture dissolution->heat Still an issue stoichiometry Check Stoichiometry reaction->stoichiometry Yes conditions Adjust Time / Temperature reaction->conditions Still an issue chromatography Optimize Chromatography purification->chromatography Yes extraction Perform Acid-Base Extraction purification->extraction Still an issue

References

Technical Support Center: Suzuki Coupling with 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-6-fluorobenzoic acid. This resource is designed to address common challenges encountered during the synthesis of biaryl carboxylic acids from this specific polyhalogenated substrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in this compound in a Suzuki coupling reaction?

A1: The generally accepted order of reactivity for aryl halides in palladium-catalyzed Suzuki couplings is based on the carbon-halogen (C-X) bond dissociation energy, and follows the trend: I > Br > OTf >> Cl > F.[1][2][3] Therefore, for this compound, the C-Br bond is the most likely to undergo oxidative addition with the palladium catalyst, leading to selective coupling at the 4-position. The C-Cl and C-F bonds are significantly less reactive under standard Suzuki conditions.[1][2][3]

Q2: Can the ortho-carboxylic acid group influence the reaction?

A2: Yes, the ortho-carboxylic acid group can significantly influence the reaction. It can act as a directing group, potentially influencing the catalyst to the ortho position.[4] However, its acidic proton will react with the base, so it is crucial to use a sufficient excess of base to ensure the catalytic cycle can proceed. At least one extra equivalent of base is required to neutralize the benzoic acid.

Q3: What are the most common side reactions to expect with this substrate?

A3: Common side reactions in Suzuki couplings, particularly with complex substrates, include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom on the coupling partner. This can be minimized by using anhydrous solvents and ensuring the quality of the boronic acid.

  • Homocoupling: The dimerization of the boronic acid partner. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is critical.[5]

  • Dehalogenation: The replacement of a halogen on the starting material with a hydrogen atom. For this compound, this would most likely be debromination.

  • Coupling at the C-Cl bond: While less likely, with highly active catalyst systems or under harsh conditions, minor amounts of product coupled at the 2-position (C-Cl) might be observed. Careful selection of the catalyst and ligand is key to ensuring high selectivity for the C-Br bond.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge, often stemming from several factors. The following workflow can help diagnose and resolve the issue.

start Low/No Yield catalyst Catalyst Inactive? start->catalyst base Base Issue? catalyst->base No catalyst_sol Solution: - Use fresh, high-quality Pd catalyst. - Degas solvent and reaction mixture thoroughly. - Consider a more active pre-catalyst. catalyst->catalyst_sol Yes conditions Suboptimal Conditions? base->conditions No base_sol Solution: - Use at least 3 equivalents of a suitable base (e.g., K2CO3, K3PO4). - Ensure base is finely powdered and dry. base->base_sol Yes reagents Reagent Quality? conditions->reagents No conditions_sol Solution: - Increase reaction temperature. - Screen different solvents (e.g., Dioxane/H2O, Toluene/H2O). - Increase reaction time. conditions->conditions_sol Yes reagents_sol Solution: - Use fresh, pure boronic acid. - Ensure starting halide is pure. reagents->reagents_sol Yes

Troubleshooting workflow for low or no product yield.
Issue 2: Poor Selectivity (Mixture of Products)

If you observe coupling at both the bromine and chlorine positions, consider the following:

  • Catalyst/Ligand System: The choice of ligand is critical for selectivity. Less bulky ligands like PPh₃ might not provide sufficient selectivity. Using bulky, electron-rich phosphine (B1218219) ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) can enhance selectivity for the C-Br bond.[7]

  • Reaction Temperature: Higher temperatures can sometimes lead to the activation of the less reactive C-Cl bond. Try running the reaction at a lower temperature for a longer period.

Issue 3: Significant Side Product Formation

The formation of byproducts can complicate purification and reduce the yield of the desired product.

start Significant Side Products homocoupling Homocoupling Observed? start->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No homocoupling_sol Solution: - Thoroughly degas all reagents and solvents. - Maintain a strict inert atmosphere (Ar or N2). - Use a Pd(0) source. homocoupling->homocoupling_sol Yes dehalogenation Dehalogenation? protodeboronation->dehalogenation No protodeboronation_sol Solution: - Use anhydrous solvents. - Use fresh, high-purity boronic acid. - Consider using a boronic ester (e.g., pinacol (B44631) ester). protodeboronation->protodeboronation_sol Yes dehalogenation_sol Solution: - Screen different bases (e.g., K2CO3 instead of stronger bases). - Avoid alcohol co-solvents if possible. dehalogenation->dehalogenation_sol Yes

Troubleshooting guide for common side reactions.

Data Presentation

The following tables summarize typical conditions and influencing factors for Suzuki couplings of related aryl halides. This data can serve as a starting point for optimizing the reaction with this compound.

Table 1: Comparison of Palladium Catalysts and Ligands for Challenging Suzuki Couplings

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for C-Cl activation.2-5

Table 2: Common Bases and Solvents for Suzuki Couplings of Aryl Halides

BaseSolvent SystemComments
K₃PO₄Toluene/H₂O, Dioxane/H₂OEffective for many Suzuki couplings, promotes high reaction rates. A biphasic system can sometimes complicate kinetic analysis.[8]
K₂CO₃Dioxane/H₂O, DMF/H₂OCommon and effective base of moderate strength.[8]
Cs₂CO₃Dioxane, TolueneStronger base, often used for less reactive substrates. More expensive.
Na₂CO₃Water, Ethanol/WaterA milder base, can be effective for highly reactive substrates.

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[9]

setup 1. Reaction Setup (Reactants, Catalyst, Ligand, Base) inert 2. Purge with Inert Gas setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Progress react->monitor workup 6. Cooldown and Aqueous Workup monitor->workup purify 7. Purification workup->purify

General experimental workflow for the Suzuki coupling.

References

Technical Support Center: Managing 4-Bromo-2-chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 4-Bromo-2-chloro-6-fluorobenzoic acid. Adherence to these protocols is crucial for ensuring the integrity of the compound and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to minimize moisture uptake?

A1: Proper storage is the first line of defense against moisture-related degradation. The compound should be stored in a cool, dry place, away from direct sunlight. It is imperative to keep the container tightly sealed when not in use. For long-term storage, placing the sealed container within a desiccator containing a suitable desiccant is highly recommended.

Q2: What are the visible signs that the compound may have been compromised by moisture?

A2: this compound is a crystalline powder. Exposure to moisture can cause the powder to clump or cake. In cases of significant moisture absorption, the material may appear damp or even begin to liquefy. Any change in the physical appearance of the compound should be considered a potential indicator of moisture contamination.

Q3: Can I use the compound if it shows signs of moisture exposure?

A3: It is strongly advised against using the compound if it shows visible signs of moisture exposure without first drying it and verifying its purity. Moisture can lead to hydrolysis and other degradation pathways, which can significantly impact the outcome of your experiments.

Q4: What is the potential impact of moisture on reactions involving this compound?

A4: Moisture can have several detrimental effects on reactions. Water can act as a competing nucleophile, leading to the formation of unwanted byproducts. In reactions where this compound is activated (e.g., to an acyl chloride), the presence of water will hydrolyze the activated intermediate, reducing the yield of the desired product. Furthermore, some reagents used in conjunction with this acid, such as Lewis acids in Friedel-Crafts reactions, are themselves highly moisture-sensitive and will be deactivated by water.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Acylation Reactions

Possible Cause: Moisture contamination of this compound or the reaction setup.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Ensure the this compound is a free-flowing powder. If clumping is observed, follow the drying protocol outlined in the Experimental Protocols section.

    • Use freshly opened or properly stored anhydrous solvents and other reagents.

  • Ensure Anhydrous Reaction Conditions:

    • All glassware should be flame-dried or oven-dried immediately before use.

    • Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Use septa and syringes for the transfer of anhydrous reagents.

  • Catalyst Quenching:

    • In reactions employing moisture-sensitive catalysts (e.g., AlCl₃ in Friedel-Crafts acylation), ensure the catalyst has not been inadvertently quenched by moisture from the reagents or the atmosphere.[1]

Issue 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)

Possible Cause: Presence of degradation products due to moisture.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Prepare a fresh solution of this compound from a properly stored container and re-analyze to see if the unexpected peaks persist.

  • Consider Hydrolysis Products: The primary degradation pathway in the presence of water is hydrolysis. While the aromatic ring itself is relatively stable, moisture can affect the carboxylic acid group, especially in downstream reactions.

  • Dry the Compound: If the issue persists across multiple lots, consider drying the compound under vacuum as described in the protocols below and re-analyzing.

Data Presentation

Hygroscopicity ClassificationWeight Gain (at 25°C and 80% Relative Humidity for 24 hours)
Non-hygroscopic≤ 0.12% w/w
Slightly hygroscopic> 0.12% and < 2% w/w
Hygroscopic≥ 2% and < 15% w/w
Very hygroscopic≥ 15% w/w

Experimental Protocols

Protocol 1: Drying of this compound

This protocol should be followed if the compound is suspected to have been exposed to moisture.

Materials:

  • This compound

  • Vacuum oven or Schlenk line with a vacuum pump

  • Drying tube with a suitable desiccant (e.g., P₂O₅)

Procedure:

  • Place a accurately weighed sample of the compound in a clean, dry flask.

  • Connect the flask to a vacuum line or place it in a vacuum oven.

  • Include a drying agent trap (e.g., a cold trap or a drying tube with P₂O₅) between the sample and the vacuum pump to prevent moisture from reaching the pump.

  • Apply vacuum gradually to avoid bumping of the powder.

  • Heat the sample gently (typically 40-50°C) under vacuum for several hours. The exact time will depend on the amount of compound and the level of moisture.

  • After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • Store the dried compound in a desiccator over a fresh desiccant.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is the gold standard for accurately determining the water content of a solid sample.[4][5]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727) or other suitable solvent

  • This compound sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize any residual water in the solvent.

  • Accurately weigh a sample of this compound and quickly transfer it to the titration vessel.

  • Stir the sample to dissolve it completely. Gentle heating may be applied if necessary, but ensure no condensation forms.

  • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the water content, usually in ppm or percentage.

Mandatory Visualizations

troubleshooting_workflow start Problem: Inconsistent Experimental Results check_moisture Suspect Moisture Contamination? start->check_moisture visual_inspection Visual Inspection of Compound check_moisture->visual_inspection clumped Clumped or Caked? visual_inspection->clumped drying_protocol Follow Drying Protocol clumped->drying_protocol Yes reaction_setup Review Reaction Setup clumped->reaction_setup No karl_fischer Perform Karl Fischer Titration drying_protocol->karl_fischer purity_analysis Re-evaluate Purity (e.g., qNMR, HPLC) karl_fischer->purity_analysis proceed_with_caution Proceed with Experiment (Use Dried Compound) purity_analysis->proceed_with_caution anhydrous_check Anhydrous Conditions Ensured? reaction_setup->anhydrous_check reagent_check Check Other Reagents for Water Content anhydrous_check->reagent_check Yes re_evaluate_synthesis Re-evaluate Synthetic Route/Conditions anhydrous_check->re_evaluate_synthesis No reagent_check->re_evaluate_synthesis

Caption: Troubleshooting workflow for experiments with this compound.

degradation_pathway reactant This compound activated Activated Intermediate (e.g., Acyl Chloride) reactant->activated Activation water H₂O activated->water Reaction with Moisture desired_product Desired Product activated->desired_product Reaction with Nucleophile hydrolysis_product Hydrolyzed Reactant water->hydrolysis_product

Caption: Potential impact of moisture on a reaction involving this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for 4-Bromo-2-chloro-6-fluorobenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Bromo-2-chloro-6-fluorobenzoic acid against alternative analytical techniques. The supporting experimental data, presented in clearly structured tables, will assist in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a halogenated benzoic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details a robust reversed-phase HPLC (RP-HPLC) method and compares its performance with Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method Performance Comparison

The selection of an analytical method for this compound is contingent on factors such as the required sensitivity, sample matrix complexity, and the specific analytical objective (e.g., routine quality control versus trace impurity analysis). HPLC is a versatile and widely adopted technique for non-volatile and thermally labile compounds like halogenated benzoic acids.[1] GC and LC-MS offer alternative approaches with distinct advantages in terms of sensitivity and selectivity.

Below is a summary of the performance data for the proposed HPLC method alongside typical performance characteristics for GC and LC-MS methods for similar analytes.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-FID (with derivatization)LC-MS/MS
Linearity (Concentration Range) 1 - 100 µg/mL0.5 - 50 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL0.003 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL0.01 µg/mL
Sample Throughput ModerateModerate to HighModerate
Cost per Sample LowLow to ModerateHigh
Instrumentation Cost LowModerateHigh

Methodology and Experimental Protocols

Proposed HPLC Method for this compound

This section provides a detailed protocol for a validated RP-HPLC method suitable for the quantification of this compound in a drug substance or as a pharmaceutical intermediate.

1. Instrumentation and Equipment:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric glassware (Class A).

  • pH meter.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water. A gradient elution may be employed for optimal separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 50 mg of this compound and prepare a 50 mL solution as described for the Standard Stock Solution.

4. Method Validation Workflow:

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method, adhering to ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Report Validation Report SystemSuitability->Report

Caption: Logical workflow for HPLC method validation.

Alternative Analytical Techniques

1. Gas Chromatography (GC):

GC can be a suitable alternative for the analysis of halogenated benzoic acids, provided the analyte is volatile or can be made volatile through derivatization.

  • Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

  • Sample Preparation: Derivatization is often required to increase the volatility of benzoic acids. Common derivatizing agents include silylating agents (e.g., BSTFA) or diazomethane.

  • Advantages: High resolution and sensitivity, especially with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for halogenated compounds.

  • Limitations: Requires derivatization, which can add complexity and potential for error to the sample preparation process. Not suitable for thermally labile compounds.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.

  • Principle: After separation by HPLC, the analyte is ionized and its mass-to-charge ratio is measured.

  • Advantages: Offers superior sensitivity and specificity compared to HPLC-UV, allowing for very low detection and quantitation limits. Provides structural information, which is useful for impurity identification.

  • Limitations: Higher instrumentation and operational costs. The complexity of the instrument requires more specialized expertise for operation and maintenance.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the analysis of this compound by HPLC.

HPLC_Analysis_Workflow SamplePrep Sample and Standard Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) SamplePrep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection DataAcquisition Data Acquisition and Processing Detection->DataAcquisition Quantification Quantification (Peak Area vs. Concentration) DataAcquisition->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for HPLC analysis.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis. The presented RP-HPLC method offers a robust, cost-effective, and reliable approach for routine quality control, providing excellent linearity, accuracy, and precision. For applications requiring higher sensitivity, such as trace impurity analysis or bioanalytical studies, LC-MS would be the preferred technique, despite its higher cost and complexity. GC with derivatization presents a viable, though more laborious, alternative. This guide provides the necessary data and protocols to make an informed decision based on the analytical needs of your laboratory.

References

Quantitative Analysis of 4-Bromo-2-chloro-6-fluorobenzoic Acid: A Comparative Guide to NMR and Other Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantitative analysis of 4-Bromo-2-chloro-6-fluorobenzoic acid, this guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic and titrimetric techniques. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.

The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates like this compound is critical in drug development and quality control. While various analytical techniques can be employed, they differ in terms of specificity, precision, sample throughput, and experimental complexity. This guide focuses on ¹H-NMR as a primary quantitative method and compares its performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration.

Quantitative ¹H-NMR (qNMR) Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance without the need for a calibration curve using a substance-specific standard.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling accurate quantification when an internal standard of known purity is used.[1][2]

Experimental Protocol: qNMR of this compound

This protocol details the steps for determining the purity of this compound using ¹H-NMR with an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, Certified Reference Material)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Record the exact weights of both the analyte and the internal standard.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Ensure complete dissolution by vortexing the vial.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all relevant protons.[3]

  • Number of Scans (ns): 16 to 32 for good signal-to-noise ratio.

  • Acquisition Time (at): At least 3 seconds.

  • Spectral Width: 0-16 ppm.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals for both the analyte and the internal standard. For this compound, the two aromatic protons will appear as distinct signals. For maleic acid, the two vinyl protons will give a single, sharp peak.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal

    • MW_analyte = Molecular weight of the analyte (253.45 g/mol )[4]

    • MW_IS = Molecular weight of the internal standard (maleic acid: 116.07 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H-NMR spectrum (d1 = 30s, ns = 16) transfer->nmr_acq Analyze sample process Fourier Transform & Phasing nmr_acq->process Process FID integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate result result calculate->result Final Purity

Figure 1. Workflow for quantitative NMR analysis.

Comparison with Alternative Analytical Methods

While qNMR offers high accuracy and does not require a specific reference standard for the analyte, other methods like HPLC, GC, and titration are also widely used for the quantitative analysis of organic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would be appropriate for this analysis.[5]

  • Principle: The sample is dissolved in a mobile phase and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is typically achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration.

  • Typical Conditions: A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid would likely provide good separation.[5] Detection is commonly performed using a UV detector.

Gas Chromatography (GC)

GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a trimethylsilyl (B98337) ester) is often necessary to achieve good chromatographic performance.[6]

  • Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

  • Considerations: The need for derivatization adds an extra step to the sample preparation process and can introduce potential sources of error.

Acid-Base Titration

Titration is a classic chemical analysis method for determining the concentration of an acid or base.[7]

  • Principle: A solution of the acidic analyte is titrated with a standardized solution of a strong base, such as sodium hydroxide, to the equivalence point, which is often detected by a colorimetric indicator or a pH meter.[8] The concentration of the analyte is calculated based on the stoichiometry of the acid-base reaction.[9]

  • Limitations: This method is not specific; it will quantify any acidic protons in the sample. Therefore, its accuracy is highly dependent on the purity of the sample with respect to other acidic or basic impurities. For substituted benzoic acids, this method is generally applicable.[10]

Comparative Performance Data

The following table presents hypothetical but plausible data for the quantitative analysis of a single batch of this compound using the four described methods. This data is intended to illustrate the typical performance characteristics of each technique.

Parameter qNMR HPLC GC (with derivatization) Titration
Mean Purity (%) 99.299.198.999.5
Precision (RSD, n=6) 0.2%0.4%0.6%0.3%
Analysis Time/Sample ~20 min~15 min~25 min (including deriv.)~10 min
Specificity High (structure-specific)High (separation-based)High (separation-based)Low (non-specific)
Sample Throughput ModerateHighModerateHigh
Need for Analyte Std. No (uses internal std.)Yes (for calibration)Yes (for calibration)No (uses titrant std.)

Logical Comparison of Analytical Methods

Method_Comparison cluster_primary Primary & Structure-Specific cluster_separation Separation-Based cluster_non_specific Non-Specific qNMR qNMR Specificity_High High Specificity qNMR->Specificity_High High Specificity Throughput_Mod Moderate Throughput qNMR->Throughput_Mod HPLC HPLC HPLC->Specificity_High High Specificity Throughput_High High Throughput HPLC->Throughput_High GC GC GC->Specificity_High High Specificity GC->Throughput_Mod Titration Titration Specificity_Low Low Specificity Titration->Specificity_Low Low Specificity Titration->Throughput_High

Figure 2. Comparison of analytical method characteristics.

Conclusion

The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • qNMR stands out as a primary method that provides high precision and accuracy without the need for a specific reference standard of the analyte. Its high specificity makes it an excellent tool for purity assessment and for the certification of reference materials.

  • HPLC is a versatile and robust technique that offers high throughput and excellent separation capabilities, making it ideal for routine quality control and for the analysis of samples containing multiple components.

  • GC , while a powerful technique, requires a derivatization step for this non-volatile analyte, which can increase sample preparation time and potential for error.

  • Titration is a rapid and inexpensive method for determining the total acid content. However, its lack of specificity means it is best suited for the analysis of highly pure samples where acidic or basic impurities are not a significant concern.

For researchers and professionals in drug development, a combination of these methods can provide a comprehensive analytical characterization of this compound. For instance, qNMR can be used to certify the purity of a primary reference standard, which can then be used to create calibration curves for higher-throughput methods like HPLC.

References

Acidity of Ortho-Halogenated Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of a halogen atom at the ortho position of benzoic acid profoundly influences its acidity. This guide provides a comparative analysis of the acidity of o-fluorobenzoic acid, o-chlorobenzoic acid, o-bromobenzoic acid, and o-iodobenzoic acid, with benzoic acid as a baseline. The analysis is supported by experimental pKa values and an exploration of the underlying electronic and steric effects.

Data Summary: pKa Values

The acidity of an acid is quantified by its pKa value, where a lower pKa indicates a stronger acid. The experimental pKa values for benzoic acid and its ortho-halogenated derivatives, measured in water, are summarized in the table below.

CompoundHalogen SubstituentpKa in Water
Benzoic Acid-H4.20[1][2][3]
o-Fluorobenzoic Acid-F3.27[4]
o-Chlorobenzoic Acid-Cl2.94[4]
o-Bromobenzoic Acid-Br2.85[4]
o-Iodobenzoic Acid-I2.86[4]

Data retrieved from the Journal of Research of the National Bureau of Standards, 1958, 60, p569.[4]

The Ortho Effect: Unraveling the Acidity Trend

All ortho-halogenated benzoic acids are significantly more acidic than benzoic acid itself.[4][5] This phenomenon is a manifestation of the "ortho effect," a combination of steric and electronic factors that are unique to the ortho position.[5][6][7]

The observed trend in acidity among the ortho-halogenated benzoic acids is o-Bromobenzoic acid ≈ o-Iodobenzoic acid > o-Chlorobenzoic acid > o-Fluorobenzoic acid > Benzoic acid .

This trend can be rationalized by considering the interplay of the following factors:

  • Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect delocalizes the negative charge of the carboxylate anion, stabilizing it and thereby increasing the acidity of the parent acid. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

  • Steric Inhibition of Resonance: The presence of a bulky substituent at the ortho position forces the carboxyl group (-COOH) to twist out of the plane of the benzene (B151609) ring.[5][6] This steric hindrance inhibits the resonance between the carboxyl group and the aromatic ring.[5] In the benzoate (B1203000) anion, this disruption of resonance is less significant. The net result is a relative stabilization of the conjugate base, leading to increased acidity. The steric effect generally increases with the size of the halogen atom: I > Br > Cl > F.[4]

  • Intramolecular Hydrogen Bonding: While sometimes considered, intramolecular hydrogen bonding between the ortho-halogen and the carboxylic proton has been shown to have little impact on the overall acidity of these compounds.[4]

The final acidity is a delicate balance of these effects. While fluorine has the strongest inductive effect, its small size results in a weaker steric effect. Conversely, iodine has a weaker inductive effect but a much larger steric effect. The experimental data suggests that for ortho-halogenated benzoic acids, the combination of the inductive and steric effects leads to the observed trend, with the steric effect playing a significant role in enhancing acidity for the larger halogens.

Logical Relationship of Acidity

The following diagram illustrates the relationship between the different ortho-halogenated benzoic acids and their relative acidities.

Acidity_Comparison BA Benzoic Acid (pKa = 4.20) oFBA o-Fluorobenzoic Acid (pKa = 3.27) BA->oFBA Stronger oClBA o-Chlorobenzoic Acid (pKa = 2.94) oFBA->oClBA Stronger oBrBA o-Bromobenzoic Acid (pKa = 2.85) oClBA->oBrBA Stronger oIBA o-Iodobenzoic Acid (pKa = 2.86) oBrBA->oIBA ~ Similar

Caption: Relative acidity of ortho-halogenated benzoic acids.

Experimental Protocols

The determination of pKa values is a fundamental procedure in physical and analytical chemistry. Potentiometric titration is a common and reliable method for this purpose. While the specific experimental details from the cited 1958 study could not be retrieved, a general protocol for the potentiometric titration of a weak acid is provided below.

General Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the general steps for determining the pKa of a carboxylic acid, such as a halogenated benzoic acid.

Objective: To determine the acid dissociation constant (pKa) of a weak acid by monitoring the pH change during titration with a strong base.

Materials and Apparatus:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (150 mL)

  • Volumetric flasks and pipettes

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • The weak acid to be analyzed

  • Deionized water

  • Standard pH buffer solutions (e.g., pH 4, 7, and 10)

Procedure:

  • Calibration of the pH meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Preparation of the analyte solution: Accurately weigh a sample of the weak acid and dissolve it in a known volume of deionized water in a beaker to a concentration of approximately 0.01 M. Place a magnetic stir bar in the beaker.

  • Titration setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the electrode tip does not come into contact with the stir bar.

  • Titration: Begin stirring the solution at a moderate, constant rate. Record the initial pH of the solution. Add the standardized strong base from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point. Continue the titration until the pH has leveled off well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The volume of titrant at the half-equivalence point is half the volume of titrant required to reach the equivalence point.

    • The pKa of the weak acid is equal to the pH of the solution at the half-equivalence point.

Experimental Workflow

The following diagram illustrates the general workflow for determining the pKa of a weak acid using potentiometric titration.

Experimental_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Analyte Solution A->B D Add Titrant in Increments B->D C Prepare Standardized Titrant C->D E Record pH and Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I

Caption: Workflow for pKa determination by potentiometric titration.

References

Navigating the Bioactive Landscape of Halogenated Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. While direct biological activity data for derivatives of 4-Bromo-2-chloro-6-fluorobenzoic acid remains elusive in current scientific literature, a comprehensive analysis of structurally similar halogenated benzoic acid derivatives provides valuable insights into their potential as anticancer and antimicrobial agents. This guide offers a comparative overview of the bioactivity of these analogous compounds, supported by experimental data from various studies, detailed methodologies for key experiments, and visualizations of relevant pathways to inform future research directions.

The strategic placement of halogen atoms on a benzoic acid scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. The presence of bromine, chlorine, and fluorine atoms, as seen in the parent compound of interest, suggests a potential for diverse pharmacological effects. This guide explores the observed activities of various substituted benzamides, benzoyl hydrazones, and esters to extrapolate the potential therapeutic utility of this compound derivatives.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer and antimicrobial activities of various halogenated benzoic acid derivatives, serving as surrogates for the yet-to-be-explored derivatives of this compound.

Table 1: Anticancer Activity of Substituted Benzamide and Other Benzoic Acid Derivatives
Compound ClassDerivativeCancer Cell LineActivity (IC50 in µM)Reference
N-Substituted BenzamideEntinostat (MS-275) AnalogMCF-7 (Breast)>50[1][2]
N-Substituted BenzamideEntinostat (MS-275) AnalogA549 (Lung)>50[1][2]
N-Substituted BenzamideEntinostat (MS-275) AnalogK562 (Leukemia)1.8[1][2]
N-Substituted BenzamideEntinostat (MS-275) AnalogMDA-MB-231 (Breast)>50[1][2]
Benzofuran CarboxamideAmide derivative with aryl sulfonamide piperazine (B1678402) (10d)MCF-7 (Breast)2.07[3]
Benzofuran CarboxamideAmide derivative with aryl hydrazine (B178648) (12b)A549 (Lung)0.858[3]
Dihydroxybenzoic Acid (DHBA)2,5-dihydroxybenzoic acid--[4]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Fluorinated Benzoyl Hydrazone Derivatives
Compound ClassDerivativeMicroorganismActivity (MIC in µg/mL)Reference
Fluorinated Hydrazone2,4-difluoro substituted phenyl hydrazone (5h)S. aureus0.78[5]
Fluorinated Hydrazone2,4-difluoro substituted phenyl hydrazone (5h)B. subtilis0.78[5]
Fluorinated Hydrazone2,4-difluoro substituted phenyl hydrazone (5i)A. baumannii1.56[5]
Fluorinated Hydrazone4-Trifluoromethyl phenyl derivative (6g)Gram-positive bacteria0.78[5]
Fluorinated Hydrazone4-Chloro substituted phenyl hydrazone (6h)A. baumannii1.56[5]
Hydrazide DerivativeFluorobenzoyl hydrazideGram-positive bacteriaGeneral inhibitory activity[6]
Hydrazide DerivativeFluorobenzoyl hydrazideM. paratuberculosis ATCC 607Notable inhibitory activity[6]

Note: MIC is the minimum inhibitory concentration of an antibacterial agent necessary to inhibit the growth of a microorganism.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments typically cited in the evaluation of anticancer and antimicrobial activities of novel compounds.

Synthesis of Halogenated Benzoic Acid Derivatives

A general workflow for the synthesis of amide, ester, or hydrazone derivatives from a halogenated benzoic acid is depicted below. This process typically involves the activation of the carboxylic acid group followed by reaction with a suitable nucleophile.

G cluster_derivatives Derivative Synthesis parent 4-Bromo-2-chloro- 6-fluorobenzoic Acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) parent->activation intermediate Acyl Chloride or Activated Ester activation->intermediate amide Amide (R-NH2) intermediate->amide Amine ester Ester (R-OH) intermediate->ester Alcohol hydrazone Hydrazone (R-NHNH2) intermediate->hydrazone Hydrazine

A generalized synthetic workflow for creating derivatives.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[10][11][12][13][14]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a sterile broth.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells (6-8 mm in diameter) are aseptically punched into the agar.

  • Compound Application: A specific volume of the test compound solution at a known concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Potential Signaling Pathways

While the exact mechanisms of action for derivatives of this compound are unknown, related halogenated benzoic acid derivatives have been shown to exert their anticancer effects through various signaling pathways. One such proposed mechanism is the inhibition of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

G compound Halogenated Benzoic Acid Derivative hdac HDAC Enzyme compound->hdac Inhibition histone Histone Proteins hdac->histone Deacetylation acetyl Histone Acetylation ↑ chromatin Chromatin Relaxation acetyl->chromatin gene Tumor Suppressor Gene Expression ↑ chromatin->gene apoptosis Apoptosis gene->apoptosis

A hypothetical HDAC inhibition pathway.

Conclusion

Although direct experimental evidence for the biological activity of this compound derivatives is currently unavailable, the data from structurally related halogenated benzoic acids provide a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of multiple halogen substituents offers a rich chemical space for the development of novel compounds with tailored biological profiles. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundational framework for researchers to initiate their own investigations into this promising class of molecules. Further synthesis and rigorous biological evaluation are warranted to unlock the full therapeutic potential of this compound derivatives.

References

Structure-activity relationship (SAR) studies of 4-Bromo-2-chloro-6-fluorobenzoic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-chloro-6-fluorobenzoic Acid Analogs as Potential Enzyme Inhibitors

For researchers and professionals in drug discovery, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR for analogs of this compound, focusing on their potential as enzyme inhibitors. Due to the limited publicly available data on this specific series of compounds, this guide extrapolates potential SAR trends from studies on related halo-substituted and other substituted benzoic acid derivatives. The insights provided are intended to support the rational design of novel inhibitors targeting enzymes implicated in various diseases.

The core scaffold, a substituted benzoic acid, is a common feature in many biologically active molecules. The carboxylic acid group often plays a crucial role in interacting with the active sites of enzymes or receptors through hydrogen bonding. The biological activity of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring, which affect the molecule's electronic properties, lipophilicity, and steric profile.

Comparative Efficacy of Substituted Benzoic Acid Analogs as Enzyme Inhibitors

The inhibitory potential of benzoic acid derivatives can vary significantly based on the substitution pattern on the aromatic ring and the target enzyme. The following tables summarize quantitative data for various substituted benzoic acid analogs against several key enzyme classes, offering a baseline for predicting the activity of this compound derivatives.

Table 1: Inhibition of Protein Tyrosine Phosphatases (PTPs) by Benzoic Acid Analogs
Compound/Analog ClassTarget EnzymeKey Structural FeaturesActivity (IC₅₀/Kᵢ)
2-(oxalylamino)-benzoic acidPTP1B, CD45, LAR, PTPαOxalylamino group at C2Kᵢ ≈ 1-10 µM (general PTP inhibitor)[1]
Substituted Benzoic AcidsPTP1B, LMW-PTPVaries (e.g., biphenyl (B1667301) groups)Potent analogs with nM affinity[2][3]
Benzoic Acid DerivativesSTEP (PTP)Complex heterocyclic moietiesGood inhibitory activity and selectivity[4]
Table 2: Inhibition of Acetylcholinesterase (AChE) by Benzoic Acid Analogs
Compound/Analog ClassKey Structural FeaturesActivity (IC₅₀/Kᵢ)
3-Chloro-benzoic acidChloro group at C3IC₅₀ reported for AChE[5]
Methylene-aminobenzoic acid derivativesVarious substitutionsKᵢ values in the nM range[6]
Hydroxybenzoic acidsHydroxyl group substitutionsVaried, with some showing competitive inhibition[7]
p-Aminobenzoic acid (PABA) derivativesAmino group at C4Demonstrated AChE inhibition[8]
Table 3: Inhibition of Carbonic Anhydrases (CAs) by Benzoic Acid Analogs
Compound/Analog ClassTarget Isoform(s)Key Structural FeaturesActivity (IC₅₀/Kᵢ)
Hydroxybenzoic acid derivativeshCA IIHydroxyl group substitutionsInhibit via hydrogen bonding to the active site nucleophile[9][10]
4-Hydroxy-benzoic acidhCA IIPara-hydroxyl groupKᵢ = 10.6 µM (CO₂ hydration assay)[9]
4-chloro-3-sulfamoyl benzoic acid derivativesCA I, II, IVSulfamoyl and chloro substitutionsLow nM affinity for CA II and IV[11]
Phenols and Phenolic AcidsBacterial CAsHydroxyl and other substitutionsKᵢ values in the µM range[12]

Inferred Structure-Activity Relationship (SAR) for this compound Analogs

Based on the broader data for substituted benzoic acids, we can infer the following SAR principles for this compound analogs. These points provide a logical starting point for a medicinal chemistry campaign.

  • The Carboxylic Acid Moiety : The carboxylate group is likely a key pharmacophore, forming critical hydrogen bonds or salt bridges with positively charged residues (e.g., arginine, lysine) in the enzyme's active site. Esterification or amidation of this group would likely abolish or significantly reduce activity unless the derivative is a prodrug.

  • Halogen Substituents :

    • Electron-Withdrawing Effects : The bromo, chloro, and fluoro groups are all electron-withdrawing via induction, which increases the acidity of the carboxylic acid.[13] This can lead to stronger ionic interactions with the target.

    • Lipophilicity and Steric Bulk : The halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within the binding pocket. The order of steric bulk is Br > Cl > F. The specific size and position of each halogen will be critical for fitting into the active site. The substitution pattern in this compound suggests a highly constrained conformation.

    • Positioning : The ortho-chloro and ortho-fluoro groups can induce a twist in the carboxylic acid group relative to the benzene (B151609) ring due to steric hindrance.[13] This can influence the orientation of the carboxylate in the binding site and potentially enhance binding by forcing a more favorable conformation.

  • Potential for Modification :

    • Varying Halogen Positions : Moving the positions of the halogens would likely have a significant impact on activity by altering the electronic distribution and steric profile.

    • Introducing Other Substituents : Replacing one of the halogens with other groups (e.g., hydroxyl, amino, small alkyl) could probe for additional hydrogen bonding or hydrophobic interactions and fine-tune the electronic properties.

SAR_Logic cluster_core Core Scaffold: this compound cluster_substituents Key Substituents & Modifications cluster_activity Predicted Biological Activity Core Benzoic Acid Core Carboxyl Carboxylic Acid (Key for Binding) Core->Carboxyl Essential for interaction Halogens Halogens (Br, Cl, F) (Influence Electronics & Sterics) Core->Halogens Modulate potency & selectivity Activity Enzyme Inhibition (e.g., PTPs, CAs, AChE) Carboxyl->Activity Anchors to active site Halogens->Activity Fine-tune binding & properties NewGroups Other Functional Groups (e.g., -OH, -NH2, -CH3) NewGroups->Halogens Replace to probe SAR space NewGroups->Activity Introduce new interactions Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., Insulin Receptor) Substrate Phosphorylated Substrate Receptor->Substrate Phosphorylates PTP Protein Tyrosine Phosphatase (e.g., PTP1B) PTP->Substrate Dephosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt pathway) Substrate->Downstream Activates Response Cellular Response (e.g., Glucose Uptake) Downstream->Response Inhibitor Benzoic Acid Analog Inhibitor->PTP Inhibits Experimental_Workflow Start Start Prep Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Stock Solutions - Assay Buffer Start->Prep Plate Plate Setup: Add Buffer, Inhibitor (Varying Conc.), and Enzyme to Microplate Wells Prep->Plate Preincubate Pre-incubate to Allow Inhibitor-Enzyme Binding Plate->Preincubate Initiate Initiate Reaction by Adding Substrate Preincubate->Initiate Measure Measure Reaction Rate (e.g., Spectrophotometrically) Initiate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀/Kᵢ Values Measure->Analyze End End Analyze->End

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling with 4-Bromo-2-chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated aromatic compounds is a critical task in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a comparative analysis of palladium catalysts for the cross-coupling of 4-Bromo-2-chloro-6-fluorobenzoic acid, a versatile building block. Due to the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl), palladium-catalyzed cross-coupling reactions can be directed selectively to the C-Br position under appropriate conditions. This document outlines the performance of various palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data from analogous systems, and provides detailed experimental protocols.

Catalyst Performance Comparison

The choice of palladium precursor and ligand is crucial for achieving high yields and selectivity in the cross-coupling of this compound. The following table summarizes the performance of representative palladium catalyst systems for the selective C-Br bond functionalization of bromo-chloro substituted aromatic compounds. While specific data for the target molecule is limited, the presented data from structurally similar substrates provides a strong indication of catalyst efficacy.

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate (if not target)
Suzuki-Miyaura Pd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene (B28343)/H₂O802931-Bromo-3-(chloromethyl)benzene
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012~855-(4-bromophenyl)-4,6-dichloropyrimidine
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole
Sonogashira PdCl₂(PPh₃)₂/CuIPPh₃Et₃NTHFRT-High2-chloro-4-bromobenzothiazole
[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORT-HighAryl Bromides
Buchwald-Hartwig [Pd(cinnamyl)Cl]₂BippyPhosNaOtBuToluene1003-24High(Hetero)aryl Chlorides/Bromides
Pd(OAc)₂tBuBrettPhosK₃PO₄Dioxane10018Moderate-ExcellentUnprotected Bromoimidazoles

Note: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F.[1] This trend is inversely related to the carbon-halogen bond dissociation energy, making the weaker C-Br bond more susceptible to oxidative addition to the palladium center, which is often the rate-determining step.[1]

Experimental Protocols

The following are generalized experimental protocols for the selective cross-coupling at the C-Br position of a bromo-chloro substituted aromatic compound. These should be considered as starting points and may require optimization for this compound.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine aryl halide, coupling partner, catalyst, ligand, and base in a Schlenk flask. B Degas the mixture (e.g., Ar bubbling). A->B Inert atmosphere C Add degassed solvent. B->C D Heat to desired temperature with stirring. C->D E Cool to room temperature and quench the reaction. D->E Monitor byDLC/GC/LCMS F Extract with organic solvent. E->F G Dry organic layer and concentrate in vacuo. F->G H Purify by chromatography or recrystallization. G->H

Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • PCy₃·HBF₄ (4 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Toluene/Water (10:1 mixture)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask are added this compound, arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.

    • The flask is evacuated and backfilled with an inert gas three times.

    • Degassed toluene and water are added via syringe.

    • The reaction mixture is heated to 80 °C and stirred for 2-12 hours, monitoring the reaction progress by TLC or LCMS.

    • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Sonogashira Coupling Protocol (Copper-Free)

This protocol describes a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • [DTBNpP]Pd(crotyl)Cl (2-5 mol%)

    • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

    • Anhydrous DMSO

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask are added this compound and the palladium precatalyst.

    • The flask is evacuated and backfilled with an inert gas.

    • Anhydrous DMSO, the terminal alkyne, and TMP are added via syringe.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LCMS).

    • The reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • [Pd(cinnamyl)Cl]₂ (1-2 mol%)

    • BippyPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the palladium precursor, the ligand, and NaOtBu.

    • Anhydrous toluene is added, and the mixture is stirred for a few minutes.

    • This compound and the amine are then added.

    • The flask is sealed and heated to 100 °C with stirring for 3-24 hours.

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

    • The filtrate is concentrated, and the residue is purified by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a cross-coupling reaction based on the desired bond formation.

G A Desired Bond Formation B C(sp2)-C(sp2) A->B C C(sp2)-C(sp) A->C D C(sp2)-N A->D E Suzuki-Miyaura Coupling B->E F Sonogashira Coupling C->F G Buchwald-Hartwig Amination D->G

Figure 2: Decision tree for selecting the appropriate cross-coupling reaction.

Conclusion

The selective cross-coupling of this compound at the C-Br position is a feasible and valuable transformation for the synthesis of complex aromatic compounds. The choice of the palladium catalyst system, including the palladium precursor and the ancillary ligand, is critical for achieving high yields and selectivity. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands such as PCy₃ and SPhos have shown high efficacy with bromo-chloro arenes. In Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free methods with specialized ligands can be employed successfully. For C-N bond formation, the Buchwald-Hartwig amination using bulky biarylphosphine ligands like BippyPhos and tBuBrettPhos offers a powerful tool. The provided protocols serve as a starting point for the development of specific reaction conditions for this compound, and further optimization may be required to achieve optimal results.

References

A Researcher's Guide to the Synthesis of Polysubstituted Benzoic Acids: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient and strategic synthesis of polysubstituted benzoic acids is a critical task. These aromatic carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The selection of a synthetic route can significantly impact yield, purity, scalability, and the overall cost-effectiveness of a research and development program. This guide provides an objective comparison of several key synthetic methodologies for the preparation of polysubstituted benzoic acids, supported by experimental data and detailed protocols to inform strategic decisions in the laboratory.

This comparison focuses on common and versatile strategies, including electrophilic aromatic substitution, oxidation of substituted alkylbenzenes, and organometallic routes such as Grignard carboxylation and palladium-catalyzed cross-coupling reactions. To provide a clear and practical comparison, this guide will utilize specific case studies to highlight the advantages and disadvantages of each approach.

Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data for different synthetic routes to specific polysubstituted benzoic acid targets. This allows for a direct comparison of key performance indicators such as yield, reaction time, and temperature.

Case Study 1: Synthesis of 2,4,6-Trichlorobenzoic Acid

MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
Friedel-Crafts Acylation & Oxidation1,3,5-Trichlorobenzene (B151690)1. Acetyl chloride, AlCl₃2. NaOCl1. 90-952. 1001. 3-42. 30~88 (overall)

Case Study 2: Synthesis of 2-Bromo-5-Nitrobenzoic Acid

MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)
Electrophilic Nitration2-Bromobenzoic AcidConc. HNO₃, Conc. H₂SO₄<51~96[1][2]

Detailed Experimental Protocols

Detailed methodologies for the key synthetic routes highlighted in the case studies are provided below. These protocols are based on established literature procedures and are intended for research purposes.

Protocol 1: Synthesis of 2,4,6-Trichlorobenzoic Acid via Friedel-Crafts Acylation and Haloform Reaction

This two-step synthesis commences with the Friedel-Crafts acylation of 1,3,5-trichlorobenzene to form 2,4,6-trichloroacetophenone, which is subsequently oxidized via a haloform reaction to yield the desired benzoic acid derivative.[3]

Step 1: Friedel-Crafts Acylation to 2,4,6-Trichloroacetophenone

  • Materials: 1,3,5-trichlorobenzene, anhydrous aluminum chloride (AlCl₃), acetyl chloride, ice, concentrated hydrochloric acid.

  • Procedure:

    • To a stirred solution of 1,3,5-trichlorobenzene (33.3 g) is added anhydrous aluminum chloride (256.2 g).

    • The mixture is heated to 70 °C, and acetyl chloride (119 g) is added over 1.5 hours.

    • The reaction mixture is then heated to 90-95 °C and maintained at this temperature for 3-4 hours.

    • After cooling to 60-70 °C, the reaction mixture is carefully poured into 1800 g of crushed ice.

    • The resulting precipitate, 2,4,6-trichloroacetophenone, is collected by filtration. The reported purity is 98.5% with a yield of 97%.[3]

Step 2: Haloform Reaction to 2,4,6-Trichlorobenzoic Acid

  • Materials: 2,4,6-trichloroacetophenone, 9.9% aqueous sodium hypochlorite (B82951) (NaOCl) solution, 36.5% hydrochloric acid.

  • Procedure:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, 700 g of 9.9% aqueous sodium hypochlorite solution is added.

    • 2,4,6-trichloroacetophenone (from the previous step) is added, and the mixture is heated to 100 °C.

    • The reaction is maintained at this temperature for 30 hours.

    • After cooling to room temperature, the reaction mixture is acidified to a pH of less than 1 with 71.4 g of 36.5% hydrochloric acid.

    • The mixture is then cooled to 10 °C, and the precipitated product is collected by filtration, washed, and dried to yield 20.5 g of 2,4,6-trichlorobenzoic acid. The reported purity is 98%, and the yield for this step is 91%.[3]

Protocol 2: Synthesis of 2-Bromo-5-Nitrobenzoic Acid via Electrophilic Nitration

This protocol describes the direct nitration of 2-bromobenzoic acid to afford 2-bromo-5-nitrobenzoic acid in high yield.[1][2]

  • Materials: 2-Bromobenzoic acid, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice water.

  • Procedure:

    • In a flask, 2-bromobenzoic acid (9.90 g, 49.3 mmol) is added to an ice-cold mixture of 25 mL of concentrated sulfuric acid and 12 mL of concentrated nitric acid.[2]

    • The reaction mixture is stirred for 1 hour, ensuring the temperature is maintained below 5 °C.[2]

    • The reaction mixture is then carefully poured into a 200 mL beaker containing ice water.

    • The resulting white solid product is collected by vacuum filtration and dried for 1 hour to yield 11.6 g of 2-bromo-5-nitrobenzoic acid (96% yield).[2]

Strategic Selection of a Synthetic Route

The choice of a synthetic pathway to a polysubstituted benzoic acid is a multifaceted decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions.

G start Desired Polysubstituted Benzoic Acid analysis Analyze Substitution Pattern & Functional Groups start->analysis sm_availability Starting Material Availability & Cost analysis->sm_availability route_selection Select Synthetic Strategy sm_availability->route_selection eas Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) route_selection->eas Simple substitution pattern on electron-rich/neutral ring oxidation Oxidation of Alkylbenzene route_selection->oxidation Alkyl group present on the ring grignard Grignard Carboxylation route_selection->grignard Halogen present; functional group tolerance is low cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) route_selection->cross_coupling Halogen present; high functional group tolerance needed product Target Benzoic Acid eas->product Direct Functionalization oxidation->product Side-chain Oxidation grignard->product Formation of C-C bond with CO2 cross_coupling->product Formation of biaryl or other complex structures

Caption: A decision-making workflow for selecting a synthetic route to polysubstituted benzoic acids.

Experimental Workflow for a Typical Grignard Carboxylation

The following diagram illustrates a generalized experimental workflow for the synthesis of a polysubstituted benzoic acid via a Grignard reaction, a common and powerful method for introducing a carboxylic acid functionality.

G cluster_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation cluster_workup Work-up and Purification start Aryl Halide + Mg turnings reaction1 Reflux under Inert Atmosphere start->reaction1 Anhydrous Ether grignard grignard reaction1->grignard Formation of R-MgX reaction2 Reaction with Dry Ice (CO2) grignard->reaction2 salt salt reaction2->salt Formation of R-COOMgX acidification Acidic Work-up (e.g., aq. HCl) salt->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification (e.g., Recrystallization) extraction->purification end Final Product purification->end Isolation of Pure Benzoic Acid

Caption: A generalized experimental workflow for the synthesis of a benzoic acid via Grignard carboxylation.

References

A Researcher's Guide to the Validation of Analytical Methods for Quantifying Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fluorobenzoic acids (FBAs) is critical. As key intermediates in the synthesis of pharmaceuticals and agrochemicals, the purity and concentration of FBAs must be determined with high precision and reliability.[1] This guide provides an objective comparison of common analytical techniques for FBA quantification, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying fluorobenzoic acids hinges on factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for each method, offering a clear comparison for informed decision-making.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2]Chromatographic separation followed by highly selective and sensitive mass analysis, enabling quantification based on specific mass-to-charge ratios of fragmented ions.[3]
Linearity Range 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[2]Wide dynamic range, capable of trace-level analysis.5 - 200 ng/L[3]
Accuracy (% Recovery) 98 - 102%[2]80 - 120%[2]84 - 113%[3]
Precision (%RSD) < 2% (Repeatability), < 15% (Intermediate Precision)[2]Typically < 15%[2]Not explicitly stated, but method is described as robust.[3]
Limit of Detection (LOD) Method dependent, typically in the low ng/mL range.[2]As low as 6-44 ng/L with pre-concentration.[4]0.6 - 5.4 ng/L[3]
Limit of Quantification (LOQ) Method dependent, typically in the mid-to-high ng/mL range.[2]As low as the low ng/L range with pre-concentration.[2]0.09 - 14.1 ppb (ng/mL), depending on the analyte.[5]
Sample Preparation Simple dissolution in a suitable solvent.[2]Often requires derivatization to increase volatility.[2][6]Simple dilution followed by direct injection.[3]

Experimental Protocols

Detailed methodologies for HPLC, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for fluorobenzoic acids and can be adapted for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of fluorobenzoic acids in various samples.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 60:40, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: Determined by the UV spectrum of the specific fluorobenzoic acid (typically around 230 nm or 254 nm).[1][2]

    • Injection Volume: 10 µL.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the fluorobenzoic acid reference standard and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or acetonitrile.[2]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[1][2]

    • Sample Solution: Dissolve the sample containing the fluorobenzoic acid in the mobile phase to achieve a concentration within the calibration range.[2] Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification of fluorobenzoic acids, especially in complex matrices.[2] Derivatization is often necessary to improve the volatility of the acidic analytes.[6]

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Chromatographic and Spectrometric Conditions:

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).[2]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Ionization Mode: Electron Ionization (EI).[2]

    • Mass Scan Range: m/z 50-300.[2]

  • Sample Preparation (including Derivatization):

    • Solid-Phase Extraction (for trace analysis): Acidify the sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.[4]

    • Derivatization: A common agent is BF3·MeOH. The reaction typically involves heating the sample with the derivatizing agent (e.g., at 64 °C for 24 hours) to convert the fluorobenzoic acids into their more volatile methyl esters.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the analysis of fluorobenzoic acids at very low concentrations in complex matrices like environmental water samples.[3]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[5]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Restek® Force 3.0 x 50 mm, 1.8 µm).[5]

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid.

    • Injection Volume: 3 µL.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[5]

    • Source Temperature: 410 °C.[5]

    • Drying Gas: 120 (arbitrary units).[5]

    • Nebulizer Gas: 200 (arbitrary units).[5]

    • Electrospray Voltage: -4500 V.[5]

  • Sample Preparation:

    • For water samples, dilute the sample 1:1 with methanol.[3]

    • Spike with an internal standard if necessary.

    • Vortex and filter the sample before injection.[3]

Visualizing Method Validation and Selection

The following diagrams illustrate key workflows and decision-making processes in the validation and selection of analytical methods for fluorobenzoic acid quantification.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Definition cluster_parameter_validation 2. Parameter Validation cluster_documentation 3. Documentation & Implementation Define_Purpose Define Analytical Purpose (e.g., Purity, Quantification) Select_Method Select Appropriate Method (HPLC, GC-MS, LC-MS/MS) Define_Purpose->Select_Method Specificity Specificity/ Selectivity Select_Method->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Develop Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Use SOP->Routine_Use

Caption: Workflow for Analytical Method Validation.

Method_Selection_Logic Start Define Analytical Requirements Sensitivity Required Sensitivity? Start->Sensitivity Matrix Sample Matrix Complexity? Sensitivity->Matrix High HPLC HPLC-UV Sensitivity->HPLC Low to Moderate (µg/mL) Volatile Are Impurities Volatile? Matrix->Volatile Low LCMSMS LC-MS/MS Matrix->LCMSMS High (e.g., Environmental) Volatile->HPLC No GCMS GC-MS Volatile->GCMS Yes

Caption: Logic for Selecting an Analytical Method.

References

A Comparative Analysis of the Chemical Properties of Ortho-Chloro and Ortho-Fluoro-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the key chemical properties of 2-chlorobenzoic acid and 2-fluorobenzoic acid. The objective is to offer a clear, data-driven comparison to aid in research, synthesis, and drug development applications where the selection between these two structurally similar compounds is critical. This document summarizes their acidity, solubility, and melting points, supported by experimental data and detailed methodologies.

Core Chemical Properties: A Tabular Comparison

The fundamental physicochemical properties of 2-chlorobenzoic acid and 2-fluorobenzoic acid are summarized below, highlighting the impact of the ortho-halogen substituent.

Property2-Chlorobenzoic Acid2-Fluorobenzoic Acid
Molecular Formula C₇H₅ClO₂C₇H₅FO₂
Molar Mass 156.57 g/mol 140.11 g/mol
Melting Point 140-142 °C[1]122-125 °C[2]
pKa (at 25 °C) 2.88[1]3.27[2][3]
Water Solubility 2.1 g/L (25 °C)[1]7.2 g/L[2][3]
Solubility in Acetone 35.97 g/100g (15 °C)[1]Soluble
Solubility in Benzene (B151609) 2.02 g/100g (26 °C)[1]Soluble[2][3]
Solubility in Diethyl Ether 23.89 g/100g (15 °C)[1]Soluble[2][3]
Solubility in Ethanol (B145695) Very Soluble[1]Soluble

Understanding the "Ortho Effect"

The observed differences in the chemical properties, particularly the acidity, of these ortho-substituted benzoic acids can be largely attributed to the "ortho effect." This phenomenon describes the increased acidity of ortho-substituted benzoic acids compared to their meta and para isomers and even benzoic acid itself. The primary reasons for this effect are a combination of steric and electronic factors. The ortho-substituent sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring. This disruption in co-planarity inhibits the resonance between the carboxyl group and the aromatic ring, leading to a more stabilized carboxylate anion upon deprotonation and thus, a stronger acid.

The following diagram illustrates the key factors influencing the acidity of ortho-substituted benzoic acids.

Ortho_Effect cluster_factors Influencing Factors cluster_consequences Consequences cluster_property Chemical Property Steric_Hindrance Steric Hindrance Disrupted_Coplanarity Disrupted Coplanarity of -COOH Steric_Hindrance->Disrupted_Coplanarity causes Inductive_Effect Inductive Effect (-I) Stabilized_Anion Stabilized Carboxylate Anion Inductive_Effect->Stabilized_Anion stabilizes Resonance_Effect Resonance Effect (+R) Resonance_Effect->Stabilized_Anion destabilizes (inhibited) Intramolecular_H_Bonding Intramolecular H-Bonding (in 2-Fluorobenzoic Acid) Intramolecular_H_Bonding->Stabilized_Anion can stabilize Inhibited_Resonance Inhibited Resonance with Ring Disrupted_Coplanarity->Inhibited_Resonance Inhibited_Resonance->Stabilized_Anion Increased_Acidity Increased Acidity (Lower pKa) Stabilized_Anion->Increased_Acidity

Caption: Factors influencing the acidity of ortho-substituted benzoic acids.

Experimental Protocols

Detailed methodologies for the determination of the key chemical properties are provided below.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common and accurate method for its determination is potentiometric titration.

Methodology:

  • Preparation of the Analyte Solution: A precise weight of the substituted benzoic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as ethanol may be used if the solubility in water is low, though this can affect the pKa value.

  • Calibration of the pH Meter: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pKa of the analyte.

  • Titration: The analyte solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Solubility (Isothermal Shake-Flask Method)

The solubility of a compound in a particular solvent is a critical parameter for various applications, including formulation and purification. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of the solid benzoic acid derivative is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Solid and Liquid Phases: The undissolved solid is separated from the saturated solution by filtration or centrifugation, ensuring that the temperature is maintained during this process.

  • Quantification of the Solute: A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved benzoic acid derivative is determined by a suitable analytical technique. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by a spectroscopic method such as UV-Vis spectrophotometry if the compound has a suitable chromophore.

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered benzoic acid derivative is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the substance. A pure compound will have a sharp melting point range of 1-2 °C.

Conclusion

The ortho-substitution of a chloro or fluoro group on benzoic acid has a significant impact on its chemical properties. 2-Chlorobenzoic acid is a stronger acid (lower pKa) than 2-fluorobenzoic acid, likely due to the larger size of the chlorine atom causing greater steric hindrance and a more pronounced ortho effect. Conversely, 2-fluorobenzoic acid exhibits higher solubility in water, which can be attributed to the potential for hydrogen bonding between the fluorine and the carboxylic acid proton or with water molecules. The melting point of 2-chlorobenzoic acid is notably higher than that of 2-fluorobenzoic acid, reflecting differences in their crystal lattice energies. This comparative guide provides essential data and methodologies to assist researchers in making informed decisions for their specific applications.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromo-2-chloro-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Bromo-2-chloro-6-fluorobenzoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols for halogenated aromatic carboxylic acids.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general properties of halogenated organic compounds and information for structurally similar chemicals. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling to minimize risk. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

GHS hazard classifications are based on available data for this chemical class.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Proper Disposal Procedure

The disposal of this compound must be managed as a hazardous waste process. Halogenated organic compounds require specific disposal methods to prevent environmental harm.[1][2]

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled hazardous waste container.[1]

  • The container should be clearly marked as "Halogenated Organic Waste" and include the full chemical name.[1][2]

  • Do not mix with non-halogenated organic waste, acids, or bases in the same container.[1][3]

Step 2: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Regulated incineration at a permitted hazardous waste facility is the typical disposal method for halogenated organic wastes.[1][4] This process is designed to destroy the compound while scrubbing harmful byproducts like hydrochloric acid (HCl).[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Handling Chemical ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill Occurs? ppe->spill_check spill_response Execute Spill Response Protocol (Evacuate, Contain, Clean) spill_check->spill_response Yes collect_waste Collect Waste in a Labeled, Dedicated Container 'Halogenated Organic Waste' spill_check->collect_waste No spill_response->collect_waste segregate_waste Segregate from Other Waste Streams collect_waste->segregate_waste store_waste Store in Secure Hazardous Waste Area segregate_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs incineration Professional Disposal (Regulated Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end

References

Personal protective equipment for handling 4-Bromo-2-chloro-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2-chloro-6-fluorobenzoic acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] It is classified as an irritant and is harmful if swallowed.[1]

GHS Hazard Summary:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3WarningH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes, but is not limited to, the following:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes and dust particles that can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a lab coat, and full-length pants.[3][5]Prevents skin contact which can cause irritation.[1][4]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used when engineering controls are insufficient or when handling large quantities.[6][7]Minimizes the risk of respiratory tract irritation from inhaling dust.[1]
Footwear Closed-toe shoes.Provides protection against accidental spills.

Procedural, Step-by-Step Guidance

Handling Protocol
  • Preparation :

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Clearly label all containers with the chemical name and associated hazards.[3]

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear appropriate chemical-resistant gloves.[3]

    • Put on safety goggles and, if necessary, a face shield.[8]

    • If required, don a respirator, ensuring a proper fit.

  • Chemical Handling :

    • Minimize the generation of dust when handling the solid material.[2]

    • Avoid direct contact with the chemical.

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.[2][6]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the chemical.[3]

    • Clean the work area to remove any residual contamination.

    • Properly remove and dispose of or decontaminate PPE. Contaminated clothing should be laundered separately before reuse.[2]

Disposal Plan
  • Waste Collection :

    • Collect all waste material, including contaminated consumables, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Spill Cleanup :

    • In case of a spill, evacuate the immediate area.

    • Wear the appropriate PPE as outlined above.

    • For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[2]

    • For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.

    • Wash the spill area with soap and water.

  • Final Disposal :

    • Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.

Safe Handling Workflow

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Eyewash & Safety Shower prep_area->check_safety label_containers Label Containers check_safety->label_containers don_coat Lab Coat don_gloves Gloves don_coat->don_gloves don_goggles Goggles/Face Shield don_gloves->don_goggles don_respirator Respirator (if needed) don_goggles->don_respirator handle_chem Handle Chemical (Minimize Dust) no_eat No Eating/Drinking/Smoking handle_chem->no_eat close_container Keep Container Closed no_eat->close_container wash_hands Wash Hands clean_area Clean Work Area wash_hands->clean_area dispose_ppe Dispose/Decontaminate PPE clean_area->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste end End dispose_waste->end start Start start->prep_area

Caption: Workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.